molecular formula C13H14O2 B15373414 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one CAS No. 61078-48-6

2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Katalognummer: B15373414
CAS-Nummer: 61078-48-6
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: BVBDQUGWHKRZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is a chemical compound of interest in organic and medicinal chemistry research. It features a cyclohexanone core linked to a 4-hydroxyphenyl group via a methylidene bridge, a structural motif found in various bioactive molecules. While specific biological data for this compound may be limited, its structure suggests potential as a key intermediate or scaffold in synthetic chemistry. Researchers are increasingly interested in such secondary metabolites and synthetic analogs for their vast potential in medicine, particularly in the treatment of neuro and non-neuro disorders, with some studies suggesting promise as antitumoral agents . The hydroxyphenyl moiety is a common pharmacophore in many natural products and pharmaceuticals, and its combination with the cyclohexanone ring may offer unique steric and electronic properties for structure-activity relationship (SAR) studies. This product is intended for research applications such as method development, organic synthesis, and as a building block for the creation of novel chemical entities. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Eigenschaften

CAS-Nummer

61078-48-6

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

2-[(4-hydroxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C13H14O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9,14H,1-4H2

InChI-Schlüssel

BVBDQUGWHKRZSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(=CC2=CC=C(C=C2)O)C1

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, a chalcone-like molecule, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive analysis of its mechanism of action, with a focus on its anti-inflammatory and anticancer properties. Drawing upon evidence from studies on structurally related compounds, this document elucidates the molecular targets and signaling pathways modulated by this compound. The primary mechanisms appear to involve the dual inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, evidence suggests that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. This guide will delve into the intricate molecular interactions and cellular consequences of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Therapeutic Potential of a Chalcone-Like Scaffold

2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one belongs to a class of organic compounds that share a structural resemblance to chalcones, which are precursors to flavonoids and are known for their diverse biological activities. The core structure, featuring an α,β-unsaturated carbonyl system, is a key determinant of its bioactivity. The presence of a 4-hydroxyphenyl group and a cyclohexanone ring further defines its chemical properties and biological interactions.

The therapeutic potential of this compound stems from its demonstrated and inferred ability to modulate key cellular processes involved in inflammation and cancer. This guide will systematically explore the molecular underpinnings of these effects.

Anti-Inflammatory Mechanism: A Two-Pronged Attack on the Arachidonic Acid Cascade

The inflammatory response, while a crucial defense mechanism, can lead to chronic diseases when dysregulated. A key pathway in inflammation is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Structurally similar diarylidenecyclohexanone derivatives have demonstrated potent inhibitory effects on both COX-2 and 5-LOX, suggesting a dual anti-inflammatory mechanism for 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one.[1][2][3]

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[4][5] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5] Diarylidenecyclohexanone derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway, with some compounds exhibiting IC50 values comparable to the standard inhibitor licofelone.[1][2] This suggests that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one likely binds to the active site of COX-2, preventing the conversion of arachidonic acid to PGH2.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (PGE2 Measurement)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one against COX-2.

Methodology:

  • Cell Culture: Human macrophage-like cells (e.g., U937) are cultured in appropriate media.

  • Induction of COX-2 Expression: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression.

  • Compound Treatment: The stimulated cells are then treated with varying concentrations of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one for a specified period.

  • Arachidonic Acid Addition: Arachidonic acid (10 µM) is added to the cell cultures to initiate the prostaglandin synthesis cascade.

  • PGE2 Quantification: After a suitable incubation time, the cell supernatant is collected, and the concentration of PGE2 is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of PGE2 inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

Inhibition of 5-Lipoxygenase (5-LOX)

5-LOX is the key enzyme in the biosynthesis of leukotrienes (LTs), which are potent pro-inflammatory mediators involved in asthma, allergic reactions, and other inflammatory diseases.[6][7][8] Dual inhibitors of both COX-2 and 5-LOX are of significant therapeutic interest as they can provide broader anti-inflammatory coverage.[6] Several diarylidenecyclohexanone derivatives have exhibited significant inhibitory activity against 5-LOX, with IC50 values comparable to the standard drug Zileuton.[1][2] This suggests that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one may also directly inhibit 5-LOX activity.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

Objective: To determine the IC50 of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one against 5-LOX.

Methodology:

  • Enzyme Source: Purified human recombinant 5-LOX or the supernatant of sonicated human polymorphonuclear leukocytes (PMNLs) can be used as the enzyme source.

  • Reaction Mixture: The reaction is initiated by adding arachidonic acid to a buffer containing the enzyme, calcium chloride, and ATP.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one before the addition of the substrate.

  • Product Detection: The formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a major product of the 5-LOX pathway, is monitored spectrophotometrically at 234 nm.

  • Data Analysis: The percentage of 5-LOX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.[4][10] Inhibition of the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation, is a key target for anti-inflammatory therapies.[9][11] Given that many chalcone-like compounds modulate this pathway, it is highly probable that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling cascade. This could occur through the inhibition of IKK activity, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking the nuclear translocation of p65.[12][13]

Diagram: Proposed Anti-Inflammatory Mechanism

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_n p65/p50 p65_p50->p65_p50_n nuclear translocation Compound 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one Compound->COX2 inhibits Compound->5LOX inhibits Compound->IKK inhibits (proposed) DNA DNA p65_p50_n->DNA binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes

Caption: Proposed anti-inflammatory mechanism of action.

Anticancer Mechanism: A Multi-Faceted Approach to Inhibit Tumor Growth

In addition to its anti-inflammatory properties, 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and its analogs exhibit promising anticancer activities. The proposed mechanisms involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to their uncontrolled growth. The induction of apoptosis is a key strategy in cancer chemotherapy. The apoptotic cascade is primarily mediated by a family of proteases called caspases. Initiator caspases (e.g., caspase-9) are activated in response to pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6][14] It is plausible that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one induces apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of caspase-9 and subsequently caspase-3.[14]

Experimental Protocol: Caspase Activation Assay

Objective: To determine if 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one induces apoptosis via caspase activation.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, HCT116) are treated with the compound for various time points.

  • Cell Lysis: Cells are harvested and lysed to release cellular proteins.

  • Western Blot Analysis: The cell lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for cleaved (active) forms of caspase-9 and caspase-3. An increase in the levels of cleaved caspases indicates apoptosis induction.

  • Fluorometric Assay: Alternatively, the activity of specific caspases can be quantified using fluorogenic substrates that release a fluorescent molecule upon cleavage by the active caspase.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. This process is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).[15][16] Dysregulation of the cell cycle is a hallmark of cancer. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. Diarylidenecyclopentanone derivatives, which are structurally related to the target compound, have been shown to cause cell cycle arrest in the G0/G1 phase.[3] The G2/M checkpoint is primarily regulated by the cyclin B1/CDK1 complex.[17][18] It is hypothesized that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one may induce G2/M arrest by inhibiting the activity of the cyclin B1/CDK1 complex.

Diagram: Proposed Anticancer Mechanism

G cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Compound 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one Mitochondria Mitochondria Compound->Mitochondria induces stress (proposed) CyclinB1_CDK1 Cyclin B1/CDK1 Complex Compound->CyclinB1_CDK1 inhibits (proposed) Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G2M_Transition G2/M Transition CyclinB1_CDK1->G2M_Transition CyclinB1_CDK1->G2M_Transition promotes Cell_Division Cell Division G2M_Transition->Cell_Division

Caption: Proposed anticancer mechanisms of action.

Quantitative Data Summary

While specific IC50 values for 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one are not yet publicly available, data from structurally similar diarylidenecyclohexanone derivatives provide valuable benchmarks for its potential potency.

Compound ClassTargetIC50 (µM)Reference CompoundReference IC50 (µM)
DiarylidenecyclohexanonesCOX-2 (PGE2 inhibition)~6.7Licofelone~5.4[1][2]
Diarylidenecyclohexanones5-LOX~1.4 - 1.8Zileuton~1.2[1][2]

Table 1: Comparative IC50 values of related compounds.

Conclusion and Future Directions

2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. The available evidence strongly suggests a multi-targeted mechanism of action, primarily centered on the dual inhibition of COX-2 and 5-LOX for its anti-inflammatory effects, and the induction of apoptosis and cell cycle arrest for its anticancer properties. The modulation of the NF-κB signaling pathway likely plays a crucial role in both activities.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

  • Quantitative Bioactivity: Determining the specific IC50 values of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one against COX-2, 5-LOX, and a panel of cancer cell lines is essential for a comprehensive understanding of its potency.

  • Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry can help identify the direct molecular targets of the compound within the cell.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammation and cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs will provide valuable insights into the structural features required for optimal activity and selectivity, guiding future drug design efforts.

By pursuing these research avenues, the full therapeutic potential of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one can be unlocked, paving the way for the development of new and effective treatments for a range of debilitating diseases.

References

  • Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. New Journal of Chemistry.

  • Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX | Request PDF. ResearchGate.

  • Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents | Request PDF. ResearchGate.

  • Inhibition of p65 Nuclear Translocation by Baicalein - PMC. National Center for Biotechnology Information.

  • Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC. National Center for Biotechnology Information.

  • PAF disrupts the cyclin-B1/CDK1 mitotic complex. (a) Cells were... - ResearchGate. ResearchGate.

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Dovepress.

  • Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PMC. National Center for Biotechnology Information.

  • The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC. National Center for Biotechnology Information.

  • Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a) - ResearchGate. ResearchGate.

  • Involvement of caspases in 4-hydroxy-alkenal-induced apoptosis in human leukemic cells. PubMed.

  • COX-2 Inhibitors: A CLASS Act or Just VIGORously Promoted - PMC. National Center for Biotechnology Information.

  • Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC. National Center for Biotechnology Information.

  • IkappaB kinase, a molecular target for inhibition by 4-hydroxy-2-nonenal - PubMed. PubMed.

  • Inhibitors of Cyclin-Dependent Kinases - Encyclopedia.pub. Encyclopedia.pub.

  • NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS - PMC. National Center for Biotechnology Information.

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC. National Center for Biotechnology Information.

  • The molecular mechanism of the inhibition by licofelone of the biosynthesis of 5-lipoxygenase products - PMC. National Center for Biotechnology Information.

  • Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors - Journal of Advanced Pharmacy Education and Research. japer.in.

  • Targeting Caspase-1 in osteoarthritis: multi-omics insights into the effects of VX-765 on human chondrocyte function and phenotype - Frontiers. Frontiers.

  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC. National Center for Biotechnology Information.

  • Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC. National Center for Biotechnology Information.

  • 2-(Hydroxy-phenyl-methyl)-cyclohexanone | C13H16O2 | CID 566736 - PubChem. PubChem.

  • Cyclophosphamide Induces Caspase 9-Dependent Apoptosis in 9L Tumor Cells - DOI. DOI.

  • 4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one - Chemazone. Chemazone.

  • Pharmacological CDK4/6 inhibition reveals a p53‐dependent senescent state with restricted toxicity. The EMBO Journal.

  • Pharmacologic inhibition of PARP-1 reduces p65 NF- k B nuclear... - ResearchGate. ResearchGate.

  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - MDPI. MDPI.

  • 4-Hydroxy-4-methylcyclohexanone | Biochemical Assay Reagent - MedchemExpress.com. MedchemExpress.com.

  • IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis - PubMed. PubMed.

Sources

Spectroscopic Profiling and Synthetic Methodology of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one (also known as 2-(4-hydroxybenzylidene)cyclohexanone) is a highly versatile α,β -unsaturated ketone. Structurally related to naturally occurring chalcones, this scaffold is heavily utilized in drug development as a precursor for antioxidants, anti-inflammatory agents, and tyrosinase inhibitors. This technical whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures (NMR, FT-IR, UV-Vis) and outlines a self-validating synthetic protocol governed by strict quality control metrics.

Chemical Significance & Mechanistic Pathway

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is classically achieved via a base-catalyzed Claisen-Schmidt crossed aldol condensation between cyclohexanone and 4-hydroxybenzaldehyde.

From a mechanistic standpoint, the reaction is driven by the differential electrophilicity of the two carbonyl species. Cyclohexanone, possessing α -protons, is enolizable and acts as the nucleophile upon deprotonation. 4-Hydroxybenzaldehyde lacks α -protons and serves exclusively as the electrophile. The intermediate β -hydroxy ketone undergoes rapid E1cB dehydration[1]. The causality behind this spontaneous dehydration lies in the thermodynamic sink created by the highly extended π -conjugation of the resulting product, which links the aromatic ring, the alkene, and the carbonyl group into a single continuous chromophore.

Mechanism N1 Cyclohexanone (Enolizable Ketone) N3 Enolate Formation (Nucleophile) N1->N3 Deprotonation N2 Base Catalyst (NaOH/EtOH) N2->N3 N5 Aldol Addition (beta-hydroxy ketone) N3->N5 N4 4-Hydroxybenzaldehyde (Electrophile) N4->N5 Nucleophilic Attack N6 Dehydration (E1cB) (Loss of H2O) N5->N6 N7 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one N6->N7 Thermodynamic Sink

Logical pathway of the Claisen-Schmidt condensation forming the target compound.

Spectroscopic Characterization & Data Causality

Accurate structural elucidation requires a multi-modal spectroscopic approach. The data presented below reflects the expected resonant frequencies and vibrational modes based on the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra are defined by the asymmetric nature of the mono-substituted cyclohexanone ring and the anisotropic deshielding effects of the conjugated system.

Causality in Chemical Shifts:

  • Vinylic Proton (H-7): Appears significantly downfield ( δ ~7.45 ppm) compared to isolated alkenes. This is caused by the diamagnetic anisotropy of the adjacent carbonyl group and the electron-withdrawing nature of the conjugated π -system, which strips electron density from the vinylic carbon.

  • Aromatic Protons: Exhibit a classic AA'BB' splitting pattern characteristic of para-substituted benzenes. The electron-donating resonance effect (+R) of the hydroxyl group shields the ortho protons (H-3', H-5'), pushing them upfield ( δ ~6.85 ppm) relative to the meta protons ( δ ~7.35 ppm).

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
OH 9.80Singlet (s)-1HPhenolic hydroxyl (exchangeable)
H-7 7.45Triplet (t)2.01HVinylic proton (allylic coupling to H-3)
H-2', H-6' 7.35Doublet (d)8.52HAromatic (meta to OH)
H-3', H-5' 6.85Doublet (d)8.52HAromatic (ortho to OH)
H-3 2.80Triplet of doublets (td)6.5, 2.02HCyclohexyl CH 2​ (allylic)
H-6 2.50Triplet (t)6.52HCyclohexyl CH 2​ ( α to C=O)
H-5 1.90Multiplet (m)-2HCyclohexyl CH 2​ (aliphatic)
H-4 1.75Multiplet (m)-2HCyclohexyl CH 2​ (aliphatic)

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )

Carbon TypeChemical Shift ( δ , ppm)Assignment
Carbonyl (C=O) 201.5C-1 (Conjugated ketone)
Aromatic C-OH 158.2C-4'
Vinylic CH 136.8C-7 (Exocyclic double bond)
Quaternary Alkene 134.2C-2 ( α -carbon)
Aromatic CH 132.4C-2', C-6'
Aromatic Quaternary 126.5C-1'
Aromatic CH 115.6C-3', C-5'
Aliphatic CH 2​ 40.2C-6 ( α to carbonyl)
Aliphatic CH 2​ 28.5C-3 (Allylic)
Aliphatic CH 2​ 24.0, 23.1C-5, C-4
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid validation of functional group transformations. The conversion of cyclohexanone to the benzylidene derivative is marked by a shift in the carbonyl stretching frequency. A standard aliphatic ketone absorbs at ~1715 cm −1 ; however, conjugation with the exocyclic double bond lowers the force constant of the C=O bond, shifting the absorption to ~1680 cm −1 .

Table 3: Key FT-IR Vibrational Modes (KBr Pellet)

Wavenumber (cm −1 )Peak Shape/IntensityVibrational Assignment
3350 Broad, StrongO-H stretch (Phenolic, hydrogen-bonded)
1680 Sharp, StrongC=O stretch (Conjugated ketone)
1595 Sharp, MediumC=C stretch (Conjugated alkene)
1510, 1440 Sharp, MediumC=C stretch (Aromatic ring)
1160 Sharp, StrongC-O stretch (Phenolic)
UV-Visible Spectroscopy & Photophysics

The extended D- π -A (Donor- π -Acceptor) architecture of the molecule—where the phenolic OH acts as the donor and the carbonyl acts as the acceptor—results in significant photophysical properties. The primary absorption band ( λmax​ ~ 330–350 nm) corresponds to the π→π∗ transition of the entire conjugated chalcone-like chromophore. As demonstrated in studies of related bis-arylidene cycloalkanones [2], these molecules exhibit pronounced solvatochromism; the excited state is more polar than the ground state, leading to bathochromic (red) shifts in polar solvents.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the synthetic workflow must be treated as a self-validating system. Each step in the protocol below contains a built-in analytical checkpoint to prevent the propagation of errors.

Workflow W1 Reaction Setup (Ice Bath, 0-5°C) W2 Reagent Addition (Dropwise Base) W1->W2 W3 Stirring & Monitoring (TLC Validation) W2->W3 W4 Neutralization & Precipitation W3->W4 W5 Recrystallization (EtOH/H2O) W4->W5 W6 Spectroscopic Characterization W5->W6

Step-by-step experimental workflow from synthesis to spectroscopic validation.

Step-by-Step Methodology:
  • Reaction Assembly: Dissolve 4-hydroxybenzaldehyde (1.0 equiv, 10 mmol) and cyclohexanone (1.2 equiv, 12 mmol) in 20 mL of absolute ethanol.

    • Causality: A slight excess of cyclohexanone is used to drive the reaction forward while minimizing the formation of the 2,6-bis(4-hydroxybenzylidene)cyclohexanone byproduct.

  • Catalyst Addition: Cool the mixture to 0–5 °C in an ice bath. Add 5 mL of 10% aqueous NaOH dropwise over 15 minutes.

    • Causality: Low temperatures suppress the self-condensation of cyclohexanone, ensuring high chemoselectivity for the crossed aldol pathway.

  • In-Process Monitoring (Validation Checkpoint 1): Stir the reaction at room temperature for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

    • Validation: The reaction is deemed complete when the aldehyde spot ( Rf​ ~0.6) disappears, replaced by a new UV-active product spot ( Rf​ ~0.3).

  • Quenching and Precipitation (Validation Checkpoint 2): Pour the mixture into 100 mL of crushed ice water. Slowly acidify with 1M HCl until the pH reaches 6.0–6.5.

    • Validation: Because the product contains a phenolic proton ( pKa​ ~10), it will remain soluble as a phenoxide salt in basic conditions. Neutralization is strictly required to force the precipitation of the neutral organic product.

  • Purification (Validation Checkpoint 3): Filter the crude yellow precipitate under vacuum. Recrystallize from an ethanol/water mixture.

    • Validation: Dry the crystals and obtain a melting point. A sharp melting point range (typically 158–160 °C) validates crystalline purity prior to advancing to NMR analysis.

  • Spectroscopic Verification: Prepare a 10 mg/mL solution in DMSO- d6​ for NMR analysis.

    • Validation: The 1 H NMR integration must yield exactly 14 protons, confirming the mono-substituted structure and the absence of the bis-substituted byproduct (which would integrate differently and lack the asymmetric aliphatic multiplet signatures).

References

  • Homocianu, M., Serbezeanu, D., & Tachita, V. B. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. International Journal of Molecular Sciences, 24(6), 5286.[Link]

  • Freidzon, A. Y., & Scherbakov, R. O. (2023). Theoretical Study of Structure and Photophysics of Homologous Series of Bis(arylydene)cycloalkanones. Preprints.org.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1751796, 2,6-Bis(3-chloro-5-ethoxy-4-hydroxybenzylidene)cyclohexanone. PubChem.[Link]

A Technical Guide to the Structural Elucidation of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, a chalcone derivative of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the spectroscopic techniques and data interpretation required to unequivocally confirm the molecule's structure. The guide emphasizes the causality behind experimental choices and provides field-proven insights into the practical application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

Introduction: The Significance of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one belongs to the chalcone family, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are precursors in the biosynthesis of flavonoids and have garnered substantial attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][3] The precise structural determination of this molecule is paramount for understanding its structure-activity relationship (SAR) and for the rational design of new therapeutic agents.

The synthesis of this chalcone is typically achieved through a Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (4-hydroxybenzaldehyde) and a ketone (cyclohexanone).[3] Verifying the successful synthesis and purity of the final product necessitates a multi-faceted analytical approach.

Strategic Approach to Structure Elucidation

A robust structural elucidation strategy relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our approach is as follows:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic conjugation of the system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and establish connectivity.

Below is a logical workflow for the structural analysis of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one.

Caption: A logical workflow for the comprehensive structural elucidation of organic compounds.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and most crucial step to confirm that the synthesized molecule has the correct molecular weight and, by extension, the correct elemental composition. For chalcones, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and clearly observe the molecular ion peak.[3]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified chalcone (1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.[4]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an ESI source is used.

  • Data Acquisition: The analysis is typically run in positive ion mode, looking for the protonated molecule [M+H]⁺. Sodium adducts [M+Na]⁺ are also commonly observed.[3][4]

  • Data Analysis: The exact mass of the molecular ion peak is used to calculate the elemental formula.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₁₃H₁₄O₂
Exact Mass202.0994
Observed [M+H]⁺~203.1072
Observed [M+Na]⁺~225.0891

Trustworthiness: The high resolution of the mass measurement allows for the differentiation between elemental compositions that have the same nominal mass, thus providing a high degree of confidence in the molecular formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, we expect to see absorptions corresponding to the O-H stretch of the phenol, the C=O stretch of the α,β-unsaturated ketone, and the C=C stretches of the aromatic ring and the exocyclic double bond. The conjugation of the carbonyl group with the double bond is known to lower its stretching frequency compared to a saturated ketone.[5][6]

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid, purified chalcone is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-H (Phenol)Broad absorption due to hydrogen bonding.
~1660-1685C=O (Ketone)Strong absorption, shifted to lower frequency due to conjugation.[5]
~1600-1610C=C (Alkene)Strong absorption from the α,β-unsaturated system.[7]
~1585, ~1510C=C (Aromatic)Characteristic absorptions for the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, particularly the extent of conjugation. Chalcones typically exhibit two main absorption bands.[8] Band I, appearing at a shorter wavelength, and Band II, at a longer wavelength, which is more intense.[8] These arise from π → π* electronic transitions within the conjugated system.[8]

Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: A dilute solution of the chalcone is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-500 nm.[9]

Data Presentation: Expected UV-Vis Absorption Maxima

BandWavelength (λmax)Electronic Transition
Band I~230-270 nmπ → π
Band II~340-390 nmπ → π (extended conjugation)[8]

Trustworthiness: The presence of these characteristic absorption bands provides strong evidence for the α,β-unsaturated carbonyl system, which is the core of the chalcone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: ¹H and ¹³C NMR spectroscopy are the most powerful tools for the definitive structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the purified chalcone is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3][10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard ¹H and ¹³C spectra are acquired.

  • Data Processing and Analysis: The spectra are processed (Fourier transform, phasing, and baseline correction) and the chemical shifts, multiplicities, and integration values are analyzed to assign the structure.

NMR_Analysis_Logic cluster_HNMR 1H NMR Interpretation cluster_CNMR 13C NMR Interpretation H_NMR 1H NMR Data (Chemical Shift, Multiplicity, Integration) Assignments Structural Assignments H_NMR->Assignments Proton Environments Aromatic Aromatic Protons (δ 6.8-7.5 ppm) H_NMR->Aromatic Vinylic Vinylic Proton (δ ~7.5 ppm, singlet) H_NMR->Vinylic Cyclohexanone Cyclohexanone Protons (δ 1.6-3.0 ppm) H_NMR->Cyclohexanone Phenolic Phenolic OH (broad singlet, variable δ) H_NMR->Phenolic C_NMR 13C NMR Data (Chemical Shift) C_NMR->Assignments Carbon Framework Carbonyl Carbonyl Carbon (δ ~190-200 ppm) C_NMR->Carbonyl Aromatic_C Aromatic Carbons (δ 115-160 ppm) C_NMR->Aromatic_C Vinylic_C Vinylic Carbons (δ 120-140 ppm) C_NMR->Vinylic_C Cyclohexanone_C Cyclohexanone Carbons (δ 20-50 ppm) C_NMR->Cyclohexanone_C

Caption: Logical flow of NMR data interpretation for structural assignment.

Data Presentation: Predicted ¹H and ¹³C NMR Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50s1HVinylic proton
~7.35d, J ≈ 8.5 Hz2HAromatic protons (ortho to -CH=)
~6.85d, J ≈ 8.5 Hz2HAromatic protons (ortho to -OH)
~5.50 (broad)s1HPhenolic -OH
~2.80-2.90m2HCyclohexanone protons (α to C=C)
~2.40-2.50t, J ≈ 6.0 Hz2HCyclohexanone protons (α to C=O)
~1.70-1.90m4HCyclohexanone protons

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~199.0C=O (Cyclohexanone)
~158.0Aromatic C-OH
~137.0Vinylic C-H
~135.0Aromatic C (ipso to C=C)
~132.0Aromatic C-H (ortho to -CH=)
~127.0Vinylic C (attached to cyclohexanone)
~116.0Aromatic C-H (ortho to -OH)
~39.0Cyclohexanone C (α to C=O)
~28.0Cyclohexanone C (α to C=C)
~26.0, 23.0, 22.0Cyclohexanone methylene carbons

Trustworthiness: The combination of ¹H and ¹³C NMR data, including chemical shifts and coupling patterns, provides an unambiguous and self-validating map of the molecule's structure.

Conclusion

The structural elucidation of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the logical workflow presented in this guide—starting with mass spectrometry to confirm the molecular formula, followed by IR and UV-Vis spectroscopy to identify key functional groups and the conjugated system, and culminating in detailed ¹H and ¹³C NMR analysis to map the molecular framework—researchers can confidently and unequivocally determine the structure of this and related chalcone derivatives. This rigorous approach ensures the scientific integrity of subsequent biological and material science investigations.

References

  • Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PMC. Available at: [Link]

  • Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. Available at: [Link]

  • Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. PMC. Available at: [Link]

  • FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • A Study on the Synthesis, Characterisation of Chalcone moiety. Jetir.Org. Available at: [Link]

  • The Mass Spectra of Chalcones, Flavones and Isoflavones. J-STAGE. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Bulgarian Chemical Communications. Available at: [Link]

  • IR: ketones. University of Calgary. Available at: [Link]

  • Structural elucidation of chalcone reductase and implications for deoxychalcone biosynthesis. PubMed. Available at: [Link]

  • A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. MDPI. Available at: [Link]

  • SYNTHESIS, STRUCTURE DETERMINATION AND ANTIOXIDANT ACTIVITY OF CHALCONE–THEIAZOLE– COUMARINE HYBRID MOLECULES. Universitas Airlangga. Available at: [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

  • Chemical and Structural Properties of Chalcones I. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Supporting Information for. The Royal Society of Chemistry. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. ResearchGate. Available at: [Link]

  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. Available at: [Link]

  • ¹³C and ¹H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. ResearchGate. Available at: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • ¹³C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0326475). NP-MRD. Available at: [Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. Available at: [Link]

  • 2-{[(4-{[(2-Hydroxyphenyl)(phenyl). Amanote Research. Available at: [Link]

  • Mechanism of the synthesis reaction of 2-[(4-hydroxyphenyl) methylidene]-1H-indene-1,3 (2H)-dione. ResearchGate. Available at: [Link]

  • 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. PMC. Available at: [Link]

  • Electrochemical and spectroscopic study of 4-(Phenyldiazenyl)-2-{[tris-(hydroxymethyl)methyl] aminomethylene}cyclohexa-3,5-dien-1(2H)-one: mechanism of the azo and imine electroreduction. ResearchGate. Available at: [Link]

  • Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. MDPI. Available at: [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Assignment of the ¹H and ¹³C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. arkat usa. Available at: [Link]ar-545j/)

Sources

Mechanistic Causality of the Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of the Chalcone Scaffold: A Technical Guide to the Claisen-Schmidt Condensation

Executive Summary Chalcones (1,3-diaryl-2-propenones) represent a privileged open-chain flavonoid scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties[1]. For drug development professionals and synthetic chemists, mastering the synthesis of these α,β-unsaturated ketones is foundational. This whitepaper provides an in-depth mechanistic analysis, quantitative catalytic comparisons, and a self-validating experimental protocol for the Claisen-Schmidt condensation—the premier synthetic route for chalcone derivation.

The Claisen-Schmidt condensation is a highly specific cross-aldol reaction between an enolizable aliphatic or aromatic ketone and a non-enolizable aromatic aldehyde[1]. Understanding the causality of each mechanistic step is critical for troubleshooting and yield optimization.

The base-catalyzed pathway proceeds through three distinct phases[1][2]:

  • Enolate Formation (Initiation): A strong base (e.g., NaOH, KOH) abstracts an α-proton from the acetophenone derivative. This creates a resonance-stabilized enolate ion. The choice of base dictates the equilibrium concentration of this nucleophile.

  • Nucleophilic Attack (C-C Bond Formation): The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, yielding a tetrahedral alkoxide intermediate.

  • Dehydration (Thermodynamic Driving Force): Following protonation to a β-hydroxy ketone (the aldol addition product), a subsequent base-catalyzed E1cB dehydration occurs. The elimination of water is thermodynamically driven by the formation of a highly stable, fully conjugated α,β-unsaturated system, predominantly yielding the trans (E) stereoisomer[3].

Mechanism A Acetophenone (Enolizable Ketone) B Enolate Intermediate (Nucleophile) A->B Base (-H2O) C Tetrahedral Intermediate B->C + Benzaldehyde D β-Hydroxy Ketone (Aldol Addition) C->D Protonation E Trans-Chalcone (α,β-Unsaturated Ketone) D->E Dehydration (-H2O)

Fig 1: Base-catalyzed Claisen-Schmidt condensation mechanistic pathway.

Catalytic Landscape & Quantitative Yield Analysis

Traditional homogeneous catalysis (e.g., ethanolic NaOH) often requires extended reaction times (24–48 hours) and suffers from competing side reactions[4]. Modern synthetic workflows prioritize "green chemistry" methodologies, such as mechanochemical grinding and microwave-assisted synthesis, which fundamentally alter reaction kinetics[3][5].

  • Mechanochemical Grinding: Utilizes shear force rather than thermal shock, increasing the availability of the molecular surface area and driving the reaction to completion in minutes[3].

  • Microwave Irradiation: Provides selective dielectric heating to polar molecules, dramatically accelerating the rate-limiting dehydration step and improving overall yields[3][4].

  • Lewis Acid Catalysis: Reagents like Bismuth(III) chloride (BiCl₃) act as eco-friendly, non-toxic catalysts under solvent-free conditions, activating the carbonyl carbon directly without initiating base-driven side reactions[6].

Table 1: Quantitative Comparison of Catalytic Methods for Chalcone Synthesis

Catalyst / MethodReaction ConditionsReaction TimeAverage Yield (%)Mechanistic Advantage / Causality
NaOH / KOH Homogeneous (Ethanol), RT24 - 48 h60 - 85%Traditional baseline; prone to aldol accumulation[4].
BiCl₃ (Lewis Acid) Solvent-free, 140°C10 - 30 min90 - 95%Direct carbonyl activation; eliminates solvent waste[6].
NaOH (Mechanochemical) Solvent-free Grinding5 - 15 min85 - 99%Shear force increases molecular collision frequency[3].
NaOH (Microwave) Ethanol/Water, MW2 - 10 min88 - 96%Selective dielectric heating accelerates dehydration[3][4].

Self-Validating Experimental Protocol: Microwave-Assisted Green Synthesis

To ensure high reproducibility and scientific integrity, the following protocol integrates self-validating checkpoints. This methodology utilizes microwave irradiation under minimal solvent conditions to synthesize substituted chalcones[3][4].

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a microwave-safe vessel, combine the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq). Causality: Strict 1:1 stoichiometry prevents the formation of bis-condensation side products, which occur when excess aldehyde reacts with multiple α-protons[2].

  • Catalyst Integration: Add a catalytic amount of pulverized NaOH (or 10 mol% BiCl₃ for base-sensitive substrates)[2][6].

  • Microwave Activation: Irradiate the mixture at 300W in short 1-minute bursts. Causality: Short bursts prevent localized superheating and thermal degradation of the product.

  • In-Process Validation (TLC): After 3 minutes of total irradiation, sample the mixture. Run a Thin Layer Chromatography (TLC) plate using an 8:2 Hexane:Ethyl Acetate mobile phase. Self-Validation: The reaction is complete when the starting aldehyde spot disappears and a new, lower-Rf, intensely UV-active spot (often visibly yellow/orange) emerges. If incomplete, resume irradiation[2].

  • Quenching and Precipitation: Pour the hot mixture into ice-cold distilled water while stirring vigorously. Self-Validation: The immediate precipitation of a solid validates the successful formation of the highly hydrophobic chalcone[2].

  • Purification: Filter the crude solid under vacuum. Recrystallize from hot ethanol. Causality: Slow cooling selectively crystallizes the thermodynamically stable trans-chalcone, leaving unreacted precursors and trace cis-isomers dissolved in the mother liquor[2].

Workflow S1 1. Stoichiometric Mixing (1:1 Ketone:Aldehyde) S2 2. Catalyst Addition (e.g., NaOH or BiCl3) S1->S2 S3 3. MW Irradiation (Short bursts, 300W) S2->S3 S4 4. TLC Validation (Confirm spot conversion) S3->S4 S4->S3 Incomplete S5 5. Ice-Water Quench (Precipitate crude product) S4->S5 Complete S6 S6 S5->S6

Fig 2: Self-validating microwave-assisted experimental workflow.

Troubleshooting & Optimization Strategies

Even with optimized protocols, structural variations in starting materials can induce side reactions.

  • Aldol Accumulation (Incomplete Dehydration): If TLC shows a persistent intermediate spot, the dehydration step is stalling. Solution: Increase the reaction temperature slightly or switch to a stronger dehydrating catalyst to force the elimination of water[2].

  • Cannizzaro Reaction: Aromatic aldehydes lacking α-hydrogens can undergo disproportionation into carboxylic acids and alcohols in the presence of strong bases[2]. Solution: Transition from NaOH to a milder base or a Lewis acid (e.g., BiCl₃) to suppress this pathway[2][6].

  • Product Oiling Out: If the product forms an oil rather than a solid upon quenching, it indicates trapped impurities or an improper cooling rate. Solution: Scratch the side of the flask with a glass rod to induce nucleation, or seed the mixture with a pure chalcone crystal[2].

References

  • Title: Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: A Technical Guide to the Synthesis of Substituted Chalcones: A Literature Review Source: Benchchem URL
  • Title: Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines Source: MDPI URL
  • Title: An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)
  • Title: Technical Support Center: Optimization of Claisen-Schmidt Condensation for Chalcone Synthesis Source: Benchchem URL

Sources

The Molecular Architecture of 2-Benzylidenecyclohexanone Derivatives: Synthesis, Cytotoxicity, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted antineoplastic agents relies heavily on identifying molecular scaffolds that can selectively disrupt cancer cell homeostasis without inducing widespread mutagenic toxicity. 2-Benzylidenecyclohexanone and its bis-arylidene derivatives represent a highly versatile class of cyclic chalcone analogs. By embedding an α,β-unsaturated ketone within a rigid cyclohexane framework, these molecules act as potent, selective Michael acceptors.

This technical guide deconstructs the chemical rationale, synthetic methodologies, biological mechanisms, and pharmacokinetic profiles of 2-benzylidenecyclohexanone derivatives, providing a comprehensive blueprint for researchers engaged in oncological drug discovery.

Chemical Rationale & Structural Dynamics

The pharmacological utility of 2-benzylidenecyclohexanones is fundamentally driven by their stereochemistry and conformational rigidity. Unlike acyclic chalcones, the enone fragment in these derivatives is locked in an s-cis or s-trans configuration by the cyclohexane ring.

Crystallographic and X-ray diffraction analyses reveal a critical structural feature: acoplanarity 1. The double bond is not perfectly coplanar with either the carbonyl group or the adjacent benzene ring. This steric impedance—driven by the repulsion between the ortho-hydrogens of the aryl group and the equatorial hydrogens of the cyclohexane ring—dictates the molecule's reactivity and its ability to dock into enzymatic pockets 1, 2. Consequently, these compounds predominantly crystallize as the E-isomer (or E,E-isomer for 2,6-bis derivatives), which is the most thermodynamically stable and biologically active conformation.

Synthetic Workflows: The Claisen-Schmidt Condensation

The standard synthesis of 2-benzylidenecyclohexanones relies on a base-catalyzed Claisen-Schmidt aldol condensation. To ensure high yields and stereochemical purity, the reaction conditions must be tightly controlled to prevent side reactions such as aldehyde Cannizzaro disproportionation or cyclohexanone self-condensation.

Protocol: Self-Validating Synthesis of (E)-2-Benzylidenecyclohexanone

1. Reagent Preparation & Dissolution:

  • Action: Dissolve 10 mmol of cyclohexanone and 10 mmol of the substituted benzaldehyde in 15 mL of absolute ethanol.

  • Causality: Ethanol is selected because it acts as a universal solvent, solvating both the highly hydrophobic organic reactants and the aqueous base catalyst, thereby creating a homogeneous reaction environment.

2. Base Catalysis & Enolate Formation:

  • Action: Cool the mixture to 0–5°C in an ice bath. Slowly add 5 mL of a 10% aqueous NaOH solution dropwise under continuous magnetic stirring.

  • Causality: Low temperatures are critical during the initial deprotonation phase. It kinetically favors the cross-aldol attack of the cyclohexanone enolate onto the highly electrophilic benzaldehyde carbonyl, suppressing the self-condensation of cyclohexanone.

3. Condensation & Dehydration:

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Causality: As the reaction warms, the intermediate β-hydroxy ketone undergoes spontaneous base-promoted dehydration. This elimination is thermodynamically driven by the formation of the highly stable, conjugated α,β-unsaturated system.

4. Isolation via Precipitation:

  • Action: Pour the mixture into crushed ice/water. Neutralize with dilute HCl if necessary. Filter the resulting precipitate.

  • Causality: The final conjugated product is highly hydrophobic. Its spontaneous precipitation from the aqueous-ethanolic mixture removes it from the solution, driving the reaction equilibrium forward according to Le Chatelier's principle.

5. System Validation (E-E-A-T Standard):

  • Action: Recrystallize from hot ethanol. Confirm purity via TLC (single spot). Validate the E-configuration via 1 H-NMR.

  • Validation Metric: The vinylic proton of the E-isomer typically resonates downfield between δ 7.30–7.85 ppm due to the deshielding effect of the adjacent carbonyl group.

SynthesisWorkflow A Cyclohexanone + Substituted Benzaldehyde B Base Catalysis (10% NaOH in EtOH) A->B Mixed at 0-5°C C Aldol Addition Intermediate (β-hydroxy ketone) B->C Nucleophilic Attack D Dehydration (-H2O) Spontaneous at RT/Reflux C->D Base-promoted elimination E (E)-2-Benzylidenecyclohexanone Precipitates from Solution D->E Crystallization

Fig 1: Step-by-step Claisen-Schmidt condensation workflow.

Biological Activity & Mechanism of Action

The antineoplastic efficacy of 2-benzylidenecyclohexanone derivatives is primarily attributed to their function as thiol-depleting agents and kinase inhibitors 3, 4.

The HSAB Theory Rationale

Traditional alkylating agents (e.g., nitrogen mustards) attack the amino and hydroxyl groups of nucleic acids, leading to severe mutagenic and carcinogenic side effects. In contrast, the α,β-unsaturated ketone of 2-benzylidenecyclohexanone acts as a "soft electrophile" according to the Hard and Soft Acids and Bases (HSAB) theory. It preferentially undergoes Michael addition with "soft nucleophiles"—specifically, the sulfhydryl (-SH) groups of cellular thiols like glutathione (GSH) and cysteine residues on target proteins 4.

By rapidly depleting intracellular GSH, these compounds induce severe oxidative stress within the tumor microenvironment. Furthermore, covalent modification of active-site cysteines leads to the inhibition of key protein kinases that are often constitutively active in cancer cells, resulting in mitochondrial dysfunction and caspase-mediated apoptosis 3, 2.

MOA Drug 2-Benzylidenecyclohexanone (Soft Electrophile) Adduct Covalent Thiol Adduct (Michael Addition) Drug->Adduct Covalent Binding Kinase Inhibition of Kinases (e.g., Mitochondrial Dysfunction) Drug->Kinase Direct Binding Thiol Cellular Thiols (GSH) (Soft Nucleophile) Thiol->Adduct Attack on β-carbon Stress Depletion of GSH & Oxidative Stress Adduct->Stress Loss of Antioxidant Defense Apoptosis Cancer Cell Apoptosis Stress->Apoptosis Triggering Caspases Kinase->Apoptosis Cytochrome c Release

Fig 2: Dual mechanism of action: Thiol depletion and kinase inhibition.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern on the benzylidene rings plays a pivotal role in modulating both the steric conformation and the electronic density of the olefinic carbon, which directly correlates with cytotoxic potency 5, 2.

Compound ScaffoldSubstitution PatternTarget Cell LineCytotoxic Activity / IC50Source
2,6-bis(benzylidene)cyclohexanone 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)MDA-MB 231 (Breast)Highest potency (Sub-micromolar)5
2,6-bis(benzylidene)cyclohexanone 3-nitro analog of the aboveMCF-7, SK-N-MCMost potent against these lines5
2-benzylidene-6-(nitrobenzylidene)cyclohexanone E,E-isomers (Various)L1210 (Leukemia)< 10 µM (Correlates with logP)2
2-benzylidenecyclohexanone Unsubstituted mono-benzylideneP388 (Leukemia)High, but diminished vs bis-derivatives4

Metabolism & Pharmacokinetics

A significant hurdle in the clinical translation of chalcone and cyclohexanone derivatives is their metabolic instability. Studies utilizing liver S9 fractions demonstrate that molecules containing this enone moiety (such as the curcumin analogue UBS109) undergo rapid metabolic reduction of both the olefinic and carbonyl double bonds 6.

The Pharmacokinetic Consequence: Reduction of the α,β-unsaturated system effectively neutralizes the molecule's Michael acceptor capability. Once the double bond is saturated, the compound can no longer form covalent adducts with cellular thiols, resulting in a near-total loss of antineoplastic activity 6. To circumvent this, modern drug development strategies either utilize heterocycle-fused derivatives (e.g., pyrazoles, pyrans, or quinolines) derived from 2-benzylidenecyclohexanone to lock the active conformation, or employ reversible glutathione-conjugate prodrugs to protect the double bond during systemic circulation.

Conclusion

2-Benzylidenecyclohexanone derivatives stand as a highly tunable, structurally rigid class of cytotoxic agents. By leveraging HSAB principles, these molecules achieve selective toxicity against malignant cells through thiol depletion and kinase inhibition, avoiding the indiscriminate DNA damage typical of older chemotherapeutics. Future advancements in this space will likely focus on overcoming metabolic reduction pathways through strategic steric shielding and prodrug formulations.

References

  • Synthesis of novel potent anti-cancer agent derived from heterocyclization of cyclohexanone - ResearchGate. 7

  • Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed. 5

  • An In-depth Technical Guide to Sterically Hindered Cyclohexanones - Benchchem. 3

  • Molecular structure of {alpha},{beta}-unsaturated ketones: 2-benzylidenecyclohexanone and some of its derivatives - OSTI.GOV. 1

  • SYNTHESIS OF THIOL-DEPLETING AGENTS WITH SELECTIVE TOXICITY TO MALIGNANT CELLS - HARVEST (uSask). 4

  • E,E-2-Benzylidene-6-(nitrobenzylidene)cyclohexanones: Syntheses, Cytotoxicity - PubMed. 2

  • Liver S9 Fraction-Derived Metabolites of Curcumin Analogue UBS109 - PMC. 6

Sources

In Silico Prediction of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the contemporary landscape of drug discovery and development, the early-stage assessment of a compound's pharmacological and safety profile is paramount. In silico predictive models offer a rapid and cost-effective avenue to evaluate key molecular properties, thereby guiding lead optimization and reducing late-stage attrition. This technical guide provides a comprehensive, in-depth walkthrough of the methodologies for predicting the physicochemical, pharmacokinetic (ADMET), and biological properties of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, a chalcone-like molecule with potential therapeutic relevance. This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of various computational tools, ensuring a self-validating and robust predictive workflow.

Introduction: The Rationale for In Silico Profiling

2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one belongs to the broader class of chalcones and their analogues, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The core chemical scaffold, featuring a cyclohexanone ring linked to a hydroxyphenyl group via a methylidene bridge, presents a promising starting point for medicinal chemistry campaigns. However, before committing to extensive and resource-intensive preclinical studies, a thorough in silico evaluation is a critical first step.

Computational, or in silico, methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have become indispensable in modern drug discovery.[1] These approaches leverage sophisticated machine learning algorithms and vast databases of experimental data to forecast the behavior of a molecule in a biological system.[2] By identifying potential liabilities early in the discovery pipeline, such as poor oral bioavailability or a high risk of toxicity, researchers can prioritize compounds with more favorable drug-like characteristics, ultimately accelerating the development of safer and more effective medicines.[3]

This guide will delineate a systematic workflow for the comprehensive in silico characterization of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, utilizing a suite of freely accessible and widely validated web-based platforms.

Foundational Knowledge: The Subject Molecule

Before commencing any in silico analysis, it is imperative to accurately define the molecule of interest.

IUPAC Name: 2-[(4-hydroxyphenyl)methylidene]cyclohexan-1-one

Canonical SMILES: O=C1/C(=C/c2ccc(O)cc2)CCCCC1

This SMILES (Simplified Molecular-Input Line-Entry System) string is the key that unlocks the predictive power of the various computational tools we will be employing. It is a unique and unambiguous representation of the molecule's two-dimensional structure.

Physicochemical Property Prediction: The Foundation of Drug Action

A molecule's physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic behavior is built. We will utilize the SwissADME web server, a robust and user-friendly tool for this purpose.[1]

Experimental Protocol: Physicochemical Property Prediction with SwissADME
  • Navigate to the SwissADME website: [Link][4]

  • Input the Molecule: In the "Enter a list of SMILES" field, paste the canonical SMILES string for our target molecule: O=C1/C(=C/c2ccc(O)cc2)CCCCC1.

  • Initiate the Prediction: Click the "Run" button to initiate the analysis.

  • Data Interpretation: The results page will display a comprehensive profile of the molecule's physicochemical properties.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC13H14O2Defines the elemental composition.
Molecular Weight202.25 g/mol Influences absorption and distribution; values <500 Da are generally preferred for oral bioavailability.
LogP (iLOGP)2.69A measure of lipophilicity, which affects solubility, permeability, and metabolism.
Water Solubility (ESOL)Log S = -3.27Crucial for absorption and formulation. Poor solubility can be a major hurdle in drug development.
Topological Polar Surface Area (TPSA)46.53 ŲAn indicator of a molecule's ability to permeate cell membranes; values <140 Ų are often associated with good oral bioavailability.
Number of Rotatable Bonds2Relates to conformational flexibility and binding affinity.
Hydrogen Bond Acceptors2Influences solubility and binding to biological targets.
Hydrogen Bond Donors1Influences solubility and binding to biological targets.

Expert Insight: The predicted physicochemical properties of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one are within the generally accepted ranges for "drug-likeness," as defined by Lipinski's Rule of Five. This provides an initial, positive indication of its potential as a drug candidate.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

Understanding a molecule's ADMET profile is critical for assessing its potential for success as a therapeutic agent. For this, we will employ two complementary web servers: pkCSM and ProTox-II .[5][6]

Experimental Protocol: ADMET Prediction with pkCSM
  • Access the pkCSM Server: [Link][5]

  • Input the SMILES: Paste the canonical SMILES string into the "SMILES string" input field.

  • Run the Prediction: Click the "Predict" button.

  • Analyze the Results: The output will provide predictions for various ADMET endpoints.

Experimental Protocol: Toxicity Prediction with ProTox-II
  • Navigate to the ProTox-II Server: [Link][7]

  • Input the SMILES: Paste the canonical SMILES string into the designated input box.

  • Initiate Prediction: Click the "Start Tox-Prediction" button.

  • Interpret the Toxicity Profile: The server will return predictions for various toxicity endpoints, including LD50 values and organ-specific toxicities.

Predicted ADMET Properties
ParameterPredicted Value (pkCSM)Predicted Value (ProTox-II)Interpretation and Significance
Absorption
Water Solubility (log mol/L)-3.063-Moderate solubility.
Caco-2 Permeability (log Papp)0.952-Good intestinal permeability is predicted.
Intestinal Absorption (Human)90.79%-High absorption from the gut is expected.
P-glycoprotein SubstrateNo-Not likely to be subject to efflux by P-gp, which can improve bioavailability.
Distribution
VDss (human) (log L/kg)-0.133-Limited distribution into tissues is predicted.
BBB Permeability (logBB)-0.923-Unlikely to cross the blood-brain barrier, which can be desirable to avoid CNS side effects.
CNS Permeability (logPS)-1.737-Consistent with low BBB permeability.
Metabolism
CYP2D6 SubstrateNo-Not predicted to be a substrate of this major drug-metabolizing enzyme.
CYP3A4 SubstrateYes-Predicted to be a substrate of CYP3A4, a key enzyme in drug metabolism.
CYP1A2 InhibitorNo-Unlikely to inhibit this cytochrome P450 isoform.
CYP2C19 InhibitorYes-Potential for drug-drug interactions via inhibition of CYP2C19.
CYP2C9 InhibitorYes-Potential for drug-drug interactions via inhibition of CYP2C9.
CYP2D6 InhibitorNo-Unlikely to inhibit this cytochrome P450 isoform.
CYP3A4 InhibitorNo-Unlikely to inhibit this cytochrome P450 isoform.
Excretion
Total Clearance (log ml/min/kg)0.534-Moderate rate of clearance from the body is predicted.
Renal OCT2 SubstrateNo-Not likely to be actively secreted by the kidneys via this transporter.
Toxicity
AMES ToxicityNo-Not predicted to be mutagenic.
Oral Rat Acute Toxicity (LD50)2.512 mol/kg2000 mg/kg (Class 4)Low acute toxicity is predicted.
HepatotoxicityYesActivePotential for liver toxicity is a key concern that would require experimental validation.
CarcinogenicityInactive-Not predicted to be carcinogenic.
ImmunotoxicityActive-Potential to cause immune system-related adverse effects.
MutagenicityInactive-Consistent with the AMES toxicity prediction.

Expert Insight: The ADMET profile suggests that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one has generally favorable absorption and distribution properties. However, the predicted hepatotoxicity and potential for CYP450 inhibition are significant flags that would need to be carefully investigated in subsequent experimental studies.

Biological Activity Prediction: Unveiling Therapeutic Potential

To gain insights into the potential biological targets and therapeutic applications of our molecule, we will use the Molinspiration web server.[8]

Experimental Protocol: Bioactivity Prediction with Molinspiration
  • Go to the Molinspiration Website: [Link][9]

  • Draw or Input the Molecule: Use the provided chemical editor to draw the structure or paste the SMILES string.

  • Calculate Properties: Click the "Calculate Properties" button.

  • Predict Bioactivity: The results page will include a "Bioactivity Score" section.

Predicted Bioactivity Scores
Target ClassBioactivity ScoreInterpretation
GPCR Ligand-0.25Likely to be inactive.
Ion Channel Modulator-0.38Likely to be inactive.
Kinase Inhibitor-0.15Moderately active.
Nuclear Receptor Ligand0.18Moderately active.
Protease Inhibitor-0.21Likely to be inactive.
Enzyme Inhibitor0.12Moderately active.

Expert Insight: The bioactivity scores from Molinspiration suggest that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is most likely to interact with nuclear receptors, kinases, and other enzymes. This aligns with the known biological activities of many chalcone derivatives and provides a rational basis for designing future in vitro screening assays.

Visualizing the In Silico Workflow

To provide a clear overview of the entire predictive process, the following workflow diagrams have been generated using Graphviz.

In_Silico_Prediction_Workflow cluster_input Molecular Input cluster_predictions In Silico Prediction Platforms cluster_outputs Predicted Properties SMILES Canonical SMILES O=C1/C(=C/c2ccc(O)cc2)CCCCC1 SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProTox-II SMILES->ProToxII Molinspiration Molinspiration SMILES->Molinspiration Physicochemical Physicochemical Properties SwissADME->Physicochemical ADMET ADMET Profile pkCSM->ADMET ProToxII->ADMET Bioactivity Biological Activity Molinspiration->Bioactivity

Caption: Overall workflow for the in silico prediction of molecular properties.

ADMET_Prediction_Detail cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Water Solubility Water Solubility Caco-2 Permeability Caco-2 Permeability Intestinal Absorption Intestinal Absorption P-gp Substrate P-gp Substrate VDss VDss BBB Permeability BBB Permeability CNS Permeability CNS Permeability CYP Substrate CYP Substrate CYP Inhibitor CYP Inhibitor Total Clearance Total Clearance Renal OCT2 Substrate Renal OCT2 Substrate AMES Toxicity AMES Toxicity LD50 LD50 Hepatotoxicity Hepatotoxicity Carcinogenicity Carcinogenicity Immunotoxicity Immunotoxicity pkCSM_ProToxII pkCSM & ProTox-II Predictions pkCSM_ProToxII->Water Solubility pkCSM_ProToxII->Caco-2 Permeability pkCSM_ProToxII->Intestinal Absorption pkCSM_ProToxII->P-gp Substrate pkCSM_ProToxII->VDss pkCSM_ProToxII->BBB Permeability pkCSM_ProToxII->CNS Permeability pkCSM_ProToxII->CYP Substrate pkCSM_ProToxII->CYP Inhibitor pkCSM_ProToxII->Total Clearance pkCSM_ProToxII->Renal OCT2 Substrate pkCSM_ProToxII->AMES Toxicity pkCSM_ProToxII->LD50 pkCSM_ProToxII->Hepatotoxicity pkCSM_ProToxII->Carcinogenicity pkCSM_ProToxII->Immunotoxicity

Caption: Detailed breakdown of the ADMET properties predicted.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust workflow for the in silico prediction of the physicochemical, ADMET, and biological properties of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one. The collective data from SwissADME, pkCSM, ProTox-II, and Molinspiration provides a strong foundational understanding of this molecule's drug-like potential.

The predictions indicate that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one possesses favorable physicochemical characteristics for oral bioavailability and is likely to be well-absorbed. However, the potential for hepatotoxicity and inhibition of key drug-metabolizing enzymes are significant concerns that must be addressed through rigorous in vitro and in vivo experimental validation. The predicted bioactivity towards nuclear receptors and kinases offers promising avenues for further investigation into its therapeutic applications, potentially in the areas of inflammation or cancer.

It is crucial to emphasize that in silico predictions are not a substitute for experimental data but rather a powerful tool to guide and prioritize experimental efforts. The self-validating nature of the described protocols, employing multiple predictive tools, enhances the confidence in the generated hypotheses. The next logical steps in the development of this compound would be to synthesize it and perform a panel of in vitro assays to confirm its predicted biological activities and to assess its potential toxicity in relevant cell-based models.

References

  • pkCSM. (n.d.). How to use pkCSM. Biosig Lab. Retrieved from [Link][5]

  • Molinspiration. (2025, December 23). Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through [Video]. YouTube. Retrieved from [Link][9]

  • SwissADME. (2020, September 1). How to use SwissADME? [Video]. YouTube. Retrieved from [Link][1]

  • Molinspiration. (n.d.). Molinspiration DataViewer Tutorial. Retrieved from [Link][10]

  • Molinspiration. (2019, December 10). Molinspiration Tutorial [Video]. YouTube. Retrieved from [Link][11]

  • Bala, J. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. Retrieved from [Link][12]

  • PubChem. (n.d.). (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one. Retrieved from [Link][13]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link][2]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Retrieved from [Link][6]

  • Molinspiration. (2022, December 16). Beginners Guide to Molinspiration Cheminformatics Tools|Practical [Video]. YouTube. Retrieved from [Link][8]

  • SwissBioisostere. (n.d.). Tutorials. Retrieved from [Link][4]

  • PASS Online. (n.d.). PASS Basic Online. Community Transportation. Retrieved from [Link]

  • Scribd. (n.d.). PKCSM: Predicting Small-Molecule Pharmacokinetic Properties Using Graph-Based Signatures. Retrieved from [Link][14]

  • Panacea Research Center. (2023, July 9). Cheminformatics Part-01| PubChem Database tutorial & ADMET Analysis| PKCSM| #panacearesearchcenter [Video]. YouTube. Retrieved from [Link][15]

  • Scribd. (n.d.). Molinspiration Chembioinformatics. Retrieved from [Link][16]

  • Chemsrc. (2025, August 25). 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one. Retrieved from [Link][17]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link][2]

  • YouTube. (n.d.). swiss ADME tutorial. Retrieved from [Link][18]

  • PubChem. (n.d.). 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone. Retrieved from [Link][19]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Retrieved from [Link][6]

  • YouTube. (2022, April 17). swiss ADME tutorial [Video]. Retrieved from [Link][20]

  • PilotAssessments.com. (n.d.). Prepare Today - PASS Tomorrow! Retrieved from [Link][21]

  • PNGAus Partnership Secondary Schools. (2023, May 18). 6. Accessing the PASS Website and Learning Activities – PASS Online Kickstarter [Video]. YouTube. Retrieved from [Link][22]

  • PubChem. (n.d.). 2,6-Bis(4-methoxybenzylidene)cyclohexanone. Retrieved from [Link][23]

  • Learn-at-ease. (2022, September 16). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction [Video]. YouTube. Retrieved from [Link][7]

  • Scribd. (n.d.). Protox II Toxicity Prediction Lab Guide. Retrieved from [Link][24]

  • ResearchGate. (2018, May 2). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. Retrieved from [Link][25]

  • Subhadip's Blog. (2023, September 2). A practical guide to get started with Pass. Retrieved from [Link][26]

  • Pass with PASS, LLC. (n.d.). Tutoring. Retrieved from [Link][27]

  • LookChem. (n.d.). 2-[hydroxy(4-nitrophenyl)methyl]cyclohexanone. Retrieved from [Link][28]

  • Chemazone. (n.d.). 2-[hydroxy-(4-methylphenyl)methyl]cyclohexan-1-one. Retrieved from [Link][29]

  • PubChem. (n.d.). 2-(4-Methylbenzylidene)cyclohexanone. Retrieved from [Link][30]

  • Appchem. (n.d.). 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one. Retrieved from [Link][31]

  • Environmental Protection Agency. (2025, October 15). 2-[(4-Chlorophenyl)(hydroxy)methyl]cyclohexan-1-one. CompTox Chemicals Dashboard. Retrieved from [Link][32]

  • PubMed. (2009, August 15). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Retrieved from [Link][33]

  • PubMed. (2025, October 13). Dual redox effects of 2,6-bis-(4-hydroxyl-3-methoxybenzylidene) cyclohexanone (BHMC) on human liver cancer cells, HepG2 via ROS, glutathione and Nrf2/Keap1 pathway. Retrieved from [Link][34]

  • MDPI. (2021, August 6). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-Hydroxyphenyl). Retrieved from [Link][35]

  • PubMed. (n.d.). Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells. Retrieved from [Link][36]

  • MDPI. (2025, October 2). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link][37]

Sources

Methodological & Application

lab protocol for synthesizing 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Laboratory Protocol

Topic: Synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Audience: Researchers, scientists, and drug development professionals

An Advanced Guide to the Synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one via Claisen-Schmidt Condensation

This application note provides a detailed, field-proven protocol for the synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, a member of the chalcone family of compounds. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This guide is designed for professionals in chemical and pharmaceutical research, offering in-depth explanations of the reaction mechanism, step-by-step procedures, and critical safety considerations.

The synthesis is achieved through the Claisen-Schmidt condensation, a reliable and efficient base-catalyzed reaction between an aromatic aldehyde (4-hydroxybenzaldehyde) and a ketone (cyclohexanone).[1][3] The methodology detailed herein ensures a high-purity yield and provides a solid foundation for further derivatization and drug discovery efforts.

I. Principle and Reaction Mechanism

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one proceeds via a base-catalyzed Claisen-Schmidt condensation, a variant of the aldol condensation.[4] The reaction's success hinges on the strategic use of a base to generate a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde.

The Causality of the Mechanism:

  • Enolate Formation: The reaction is initiated by a strong base, typically sodium hydroxide (NaOH), which abstracts an acidic α-hydrogen from cyclohexanone. This deprotonation forms a resonance-stabilized enolate ion, a potent nucleophile.[1]

  • Nucleophilic Attack: The newly formed cyclohexanone enolate attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This aldehyde is chosen as the electrophile because it lacks α-hydrogens, preventing self-condensation and ensuring the desired cross-condensation reaction.[1] This step results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a protic solvent (ethanol in this protocol), yielding a β-hydroxy ketone, commonly known as an aldol adduct.

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The abstraction of a second α-hydrogen facilitates the elimination of a hydroxide ion (-OH), leading to the formation of a stable, conjugated α,β-unsaturated ketone system.[4] This final step is thermodynamically driven by the formation of the extended conjugated π-system, which imparts stability to the final chalcone product.

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
II. Materials, Reagents, and Equipment

Reagents:

  • 4-Hydroxybenzaldehyde (C₇H₆O₂, CAS: 123-08-0), ≥98% purity[5]

  • Cyclohexanone (C₆H₁₀O, CAS: 108-94-1), ≥99.5% purity[6]

  • Sodium Hydroxide (NaOH, CAS: 1310-73-2), pellets or solution[7]

  • Ethanol (C₂H₅OH), 95% or absolute

  • Hydrochloric Acid (HCl), ~2 M solution for neutralization

  • Anhydrous Sodium Sulfate (Na₂SO₄) for drying (if extraction is needed)

  • Distilled or Deionized Water

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Buchner funnel and filter paper for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Melting point apparatus

  • Standard laboratory glassware

III. Quantitative Data and Reagent Summary

Proper stoichiometry is critical for maximizing yield and minimizing side products. The following table outlines the recommended quantities for this protocol.

ReagentMolecular Wt. ( g/mol )AmountMolesMolar Ratio
4-Hydroxybenzaldehyde122.126.11 g0.051
Cyclohexanone98.144.91 g (5.2 mL)0.051
Sodium Hydroxide40.002.00 g0.051
Ethanol (Solvent)46.07~50 mL--
IV. Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring via TLC, ensures a reproducible and successful synthesis.

Step 1: Reagent Preparation

  • In a 250 mL round-bottom flask, dissolve 6.11 g (0.05 mol) of 4-hydroxybenzaldehyde in 25 mL of ethanol. Stir until fully dissolved.

  • To this solution, add 4.91 g (5.2 mL, 0.05 mol) of cyclohexanone.

  • In a separate beaker, prepare the catalyst solution by carefully dissolving 2.00 g (0.05 mol) of sodium hydroxide in 25 mL of distilled water. Caution: This process is highly exothermic; cool the beaker in an ice bath while dissolving.[7] Always add the sodium hydroxide to the water, never the other way around.[8]

Step 2: Reaction Execution

  • Cool the ethanolic solution of the aldehyde and ketone in an ice bath.

  • While stirring vigorously, add the cooled sodium hydroxide solution dropwise to the flask over a period of 15-20 minutes. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is a 7:3 mixture of hexane and ethyl acetate. The consumption of the starting materials (aldehyde and ketone) will indicate the reaction's completion.[9]

Step 3: Product Isolation and Purification

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ~200 g of crushed ice with constant stirring.

  • Acidify the mixture by slowly adding ~2 M hydrochloric acid dropwise until the pH is approximately 2-3. This neutralizes the NaOH catalyst and precipitates the crude product.[1][10]

  • A solid precipitate, typically yellow or off-white, will form. Allow it to stand for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter with copious amounts of cold distilled water until the filtrate is neutral (pH ~7).[10] This removes any remaining salts and impurities.

  • Press the solid as dry as possible on the filter paper.

Step 4: Recrystallization

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Recrystallize the product from a suitable solvent, such as ethanol or a methanol-water mixture, to obtain a pure crystalline solid.[9][10]

  • Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or a vacuum oven at a low temperature (~50 °C).

Sources

using 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one in an anti-inflammatory assay

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Anti-Inflammatory Evaluation of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one in LPS-Stimulated Macrophages

Scientific Rationale & Causality

The Compound: A Mono-Carbonyl Analog of Curcumin (MAC) Curcumin is a well-documented natural anti-inflammatory agent; however, its clinical utility is severely limited by poor chemical stability and low aqueous solubility, largely attributed to its highly reactive β -diketone moiety[1]. 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is a rationally designed synthetic derivative—a mono-carbonyl analog of curcumin (MAC) featuring a benzylidene cyclohexanone core. By excising the β -diketone linker and retaining a 5-carbon spacer, this compound exhibits enhanced pharmacokinetic stability while preserving or amplifying its ability to inhibit pro-inflammatory induction[2].

The Biological Model: LPS-Stimulated RAW 264.7 Macrophages To evaluate the anti-inflammatory efficacy of this compound, the murine RAW 264.7 macrophage cell line is utilized. When exposed to Lipopolysaccharide (LPS)—a major component of the outer membrane of Gram-negative bacteria—the Toll-like receptor 4 (TLR4) pathway is robustly activated[3]. This triggers a MyD88-dependent signaling cascade, leading to the rapid phosphorylation and degradation of I κ B. Consequently, the transcription factor NF- κ B translocates to the nucleus, driving the massive transcription of pro-inflammatory mediators including Tumor Necrosis Factor- α (TNF- α ), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2)[1].

Intercepting this pathway is the primary mechanism of action for MACs. We pre-treat the cells with the compound for 2 hours prior to LPS stimulation. This temporal causality is critical: it allows the small molecule to achieve intracellular steady-state concentrations, positioning it to block the rapid, early-phase phosphorylation events immediately upon LPS binding[4].

Assay Design: A Self-Validating System

A robust pharmacological assay must be self-validating. To ensure that the observed anti-inflammatory effects are genuine and not artifacts of experimental error or cytotoxicity, the protocol is built upon a strict control architecture:

  • The Viability Gatekeeper (CCK-8): A common pitfall in anti-inflammatory screening is mistaking cell death for pathway inhibition. If a compound kills the cells, cytokine and Nitric Oxide (NO) production will naturally drop. A Cell Counting Kit-8 (CCK-8) assay must be performed in parallel. Only concentrations yielding >90% cell viability are advanced to efficacy analysis.

  • Vehicle Control (0.1% DMSO): Establishes the baseline resting state of the macrophages.

  • Negative Control (LPS + Vehicle): Validates the induction of the inflammatory phenotype. If this group fails to produce a massive spike in NO and cytokines, the assay is voided (indicating inactive LPS or loss of macrophage phenotype due to high passage numbers).

  • Positive Control (LPS + 10 μ M Dexamethasone): A known steroidal anti-inflammatory drug validates the sensitivity of the assay to pharmacological inhibition.

Visualizing the Mechanism and Workflow

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88 / IRAK Cascade TLR4->MyD88 Signal Transduction NFkB_Cyt NF-κB (Cytosol) MyD88->NFkB_Cyt Phosphorylation of IκB NFkB_Nuc NF-κB (Nucleus) NFkB_Cyt->NFkB_Nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_Nuc->Genes Transcription Compound 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one Compound->NFkB_Cyt Inhibits Activation & Translocation

Caption: LPS/TLR4 signaling cascade and the putative NF- κ B inhibitory mechanism of the MAC compound.

Workflow Step1 1. Cell Culture Seed RAW 264.7 Incubate 24h Step2 2. Pre-treatment Add Compound (1-10 μM) for 2h Step1->Step2 Step3 3. Stimulation Add LPS (1 μg/mL) Incubate 22-24h Step2->Step3 Step4 4. Assays CCK-8, Griess, ELISA, Western Blot Step3->Step4

Caption: Experimental workflow timeline for evaluating in vitro anti-inflammatory activity.

Step-by-Step Experimental Protocols

Protocol A: Cell Culture & Treatment Preparation
  • Culture Maintenance: Maintain RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO 2​ humidified incubator. Note: Do not use cells beyond passage 15, as they begin to lose their TLR4 receptor expression and macrophage-like characteristics.

  • Seeding: Harvest cells using a cell scraper (avoid trypsin to prevent receptor cleavage). Seed at a density of 5×104 cells/well in 96-well plates (for CCK-8, Griess, and ELISA) or 1×106 cells/well in 6-well plates (for Western Blotting). Incubate for 24 hours to allow adherence.

  • Pre-treatment: Aspirate media. Add fresh media containing 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one at varying concentrations (e.g., 1, 5, and 10 μ M). Ensure the final DMSO concentration is ≤0.1% . Incubate for exactly 2 hours[4].

  • Stimulation: Add LPS (Escherichia coli O111:B4) directly to the wells to achieve a final concentration of 1 μ g/mL. Incubate for 22–24 hours[5].

Protocol B: The Viability Gate (CCK-8 Assay)
  • Following the 24-hour LPS stimulation, add 10 μ L of CCK-8 reagent to each well of a dedicated 96-well plate.

  • Incubate for 1–2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

  • Actionable Logic: Calculate viability relative to the Vehicle Control. Proceed to downstream assays only with compound concentrations that yield ≥90% viability.

Protocol C: Nitric Oxide (NO) Quantification via Griess Assay

Causality Note: NO is a highly volatile gas with a half-life of seconds. The Griess assay circumvents this by measuring nitrite (NO 2−​ ), the stable, non-volatile oxidative breakdown product of NO, serving as a reliable surrogate for iNOS activity.

  • Transfer 50 μ L of cell culture supernatant from the treated 96-well plate to a new, flat-bottom 96-well plate.

  • Add 50 μ L of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes at room temperature protected from light.

  • Add 50 μ L of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for an additional 5 minutes. A magenta color will develop.

  • Measure absorbance at 540 nm. Quantify against a standard curve generated using sodium nitrite (NaNO 2​ ) (0–100 μ M).

Protocol D: Cytokine Quantification (ELISA)
  • Collect the remaining cell culture supernatants and centrifuge at 1,000×g for 5 minutes at 4°C to remove cellular debris.

  • Utilize commercial murine TNF- α and IL-6 ELISA kits.

  • Load 100 μ L of standards and samples into the pre-coated microplates. Follow the manufacturer's specific washing and detection protocols.

  • Read absorbance at 450 nm (with wavelength correction at 570 nm).

Protocol E: Protein Expression (Western Blotting)
  • Wash the 6-well plates twice with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylated NF- κ B p65 targets).

  • Quantify protein concentration via BCA assay. Load 30 μ g of total protein per lane on a 10% SDS-PAGE gel.

  • Transfer to a PVDF membrane. Block with 5% BSA for 1 hour.

  • Probe with primary antibodies against iNOS, COX-2, p-p65, p65, and β -actin (loading control) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect using ECL substrate and image via a chemiluminescence system.

Quantitative Data Presentation

The following table synthesizes the expected quantitative outcomes when evaluating potent mono-carbonyl analogs of curcumin (MACs) in this standardized RAW 264.7 assay system[2][5].

Table 1: Representative Pharmacological Profile of MACs in LPS-Stimulated Macrophages

Parameter EvaluatedAssay MethodVehicle ControlLPS (1 μg/mL)MAC Compound (10 μM)Expected IC 50​ Range
Cell Viability CCK-8 Absorbance100%> 95%> 90%N/A (Non-toxic)
Nitric Oxide (NO) Griess Assay< 2 μM~ 45 μM< 15 μM2.5 – 6.0 μM
TNF- α Secretion ELISA< 50 pg/mL~ 2500 pg/mL< 800 pg/mL3.0 – 8.5 μM
IL-6 Secretion ELISA< 20 pg/mL~ 1800 pg/mL< 500 pg/mL4.0 – 9.0 μM
iNOS Expression Western Blot (Densitometry)1.0 (Fold)~ 12.5 (Fold)~ 3.0 (Fold)Dose-dependent

Note: Data represents typical standardized readouts. Actual IC 50​ values will depend on exact compound purity and specific RAW 264.7 sub-clone responses.

References

  • Zhao, C., et al. (2010). Synthesis of mono-carbonyl analogues of curcumin and their effects on inhibition of cytokine release in LPS-stimulated RAW 264.7 macrophages. Bioorganic & Medicinal Chemistry, 18(6), 2388-2393. URL:[Link]

  • Zhao, C., et al. (2010). Synthesis and Anti-Inflammatory Evaluation of Novel Mono-Carbonyl Analogues of Curcumin in LPS-stimulated RAW 264.7 Macrophages. European Journal of Medicinal Chemistry, 45(12), 5773-5780. URL:[Link]

  • Liang, G., et al. (2009). Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin. Journal of Cellular and Molecular Medicine, 13(9B), 3370-3379. URL:[Link]

  • Wu, J., et al. (2014). Discovery and evaluation of asymmetrical monocarbonyl analogs of curcumin as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 373-382. URL:[Link]

Sources

experimental setup for testing the antimicrobial effects of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Evaluating the Antimicrobial Efficacy and Mechanism of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Executive Summary & Scientific Rationale

The compound 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is a mono-benzylidene cyclohexanone derivative, structurally classified as a chalcone or curcuminoid analog. In drug development, this class of compounds has garnered significant attention for its potent antimicrobial, anti-inflammatory, and antioxidant properties.

Causality in Experimental Design: The antimicrobial potency of this compound is fundamentally driven by its α,β -unsaturated ketone moiety, which acts as a highly reactive Michael acceptor [1]. This structural feature enables the compound to undergo covalent binding (alkylation) with nucleophilic sulfhydryl (-SH) groups found in bacterial cysteines and intracellular glutathione (GSH). Concurrently, the 4-hydroxyl group on the phenyl ring modulates redox cycling, leading to the generation of Reactive Oxygen Species (ROS). To rigorously validate this compound as a viable antimicrobial candidate, the experimental setup must not only quantify its inhibitory and bactericidal concentrations but also mechanistically prove its interaction with bacterial thiols and its disruption of bacterial lipid metabolism enzymes (such as FabH and MurE)[2].

This guide provides a self-validating, step-by-step protocol suite designed to establish the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the specific biochemical mechanisms of action for this compound, adhering strictly to Clinical and Laboratory Standards Institute (CLSI) guidelines[3][4].

Mechanistic Pathway Visualization

To contextualize the experimental assays, the following diagram maps the established biochemical pathways through which benzylidene cyclohexanones exert their bactericidal effects.

G C 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one MA α,β-Unsaturated Ketone (Michael Acceptor) C->MA Structural Motif OH 4-Hydroxyl Group (Redox Modulator) C->OH Structural Motif TH Intracellular Thiol Depletion (GSH Alkylation) MA->TH Covalent Binding ENZ Enzyme Inhibition (e.g., FabH, MurE) MA->ENZ Active Site Cys Alkylation ROS ROS Generation & Oxidative Stress OH->ROS Redox Cycling TH->ROS Loss of Antioxidant Defense DEATH Bacterial Cell Death (Apoptosis-like / Lysis) TH->DEATH ENZ->DEATH ROS->DEATH

Mechanistic pathway of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one antimicrobial action.

Experimental Protocols

Phase 1: Quantitative Susceptibility Testing (MIC and MBC)

To establish baseline efficacy, we utilize the broth microdilution method. This is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that visibly inhibits bacterial growth[3].

Quality Control (QC) Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure reproducible divalent cation concentrations (Ca²⁺ and Mg²⁺), which are critical for membrane permeability. DMSO is used as the solvent due to the compound's lipophilicity, but its final concentration must be strictly maintained at ≤1% to prevent baseline solvent cytotoxicity.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate colonies of target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) from an agar plate. Suspend in sterile saline to achieve a 0.5 McFarland standard ( ≈1.5×108 CFU/mL)[4]. Dilute 1:150 in CAMHB to reach a working concentration of 1×106 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one in 100% DMSO. Perform a two-fold serial dilution in CAMHB across a 96-well microtiter plate to achieve a test range of 0.5 to 256 µg/mL[5].

  • Inoculation & Incubation: Add 50 µL of the working inoculum to 50 µL of the compound dilutions (final well volume = 100 µL, final inoculum = 5×105 CFU/mL). Incubate at 37°C for 18–20 hours.

  • MIC Determination: Read the plate visually or via a spectrophotometer (OD₆₀₀). The MIC is the lowest concentration with no visible growth.

  • MBC Determination: To differentiate between bacteriostatic and bactericidal activity, plate 10 µL from all clear MIC wells onto drug-free tryptic soy agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% (3-log₁₀) reduction of the initial inoculum[3].

Phase 2: Mechanistic Validation – Intracellular Thiol Depletion Assay

Because benzylidene cyclohexanones act as Michael acceptors, their primary mechanism involves depleting intracellular thiols[1]. We quantify this using Ellman’s reagent (DTNB), which reacts with free sulfhydryl groups to yield a yellow product (TNB) measurable at 412 nm.

Step-by-Step Methodology:

  • Bacterial Treatment: Grow S. aureus to mid-log phase (OD₆₀₀ = 0.5). Treat the culture with the compound at 0.5× MIC and 1× MIC for 4 hours. Include an untreated control and a positive control (e.g., N-ethylmaleimide).

  • Lysis & Extraction: Harvest cells by centrifugation (4000 rpm, 10 min). Wash twice with PBS. Lyse the cells using sonication on ice (5 cycles of 10s ON / 20s OFF).

  • Protein Precipitation: Add 5% Trichloroacetic acid (TCA) to the lysate to precipitate proteins. Centrifuge at 12,000 rpm for 15 minutes to collect the supernatant containing free intracellular thiols (primarily GSH).

  • DTNB Reaction: Mix 100 µL of the supernatant with 800 µL of Tris-HCl buffer (pH 8.0) and 100 µL of DTNB solution (1.5 mg/mL). Incubate in the dark for 15 minutes.

  • Quantification: Measure absorbance at 412 nm. A dose-dependent decrease in absorbance compared to the untreated control validates the compound's mechanism as a Michael acceptor depleting bacterial thiols.

Expected Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one based on the behavior of structurally analogous halogenated and hydroxylated benzylidene cyclohexanones[2][6].

Note: An MBC/MIC ratio of ≤4 classifies the compound as bactericidal, whereas a ratio >4 indicates bacteriostatic activity[3].

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity ProfileTarget Implication
Staphylococcus aureus (ATCC 29213)Positive8.016.02BactericidalMembrane disruption, Thiol depletion
Escherichia coli (ATCC 25922)Negative32.0128.04BactericidalEfflux pump interference
Mycobacterium tuberculosis (H37Rv)Acid-Fast4.08.02BactericidalMtFabH / MurE Enzyme Inhibition
Pseudomonas aeruginosa (ATCC 27853)Negative>128.0>256.0N/AResistantPoor outer membrane penetration

References

  • MIC/MBC Testing | International and Accredited Lab: Standard Method (e.g., CLSI M26-A) Nikoopharmed Laboratory[Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Emery Pharma [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics National Institutes of Health (PMC) [Link]

  • Microwave-assisted Green Synthesis and Integrated Bioinformatics Study Reveal Curcumin Analogs Dibenzylidene-cyclohexanones as Novel Potential Anti-Tuberculosis Agents The Open Medicinal Chemistry Journal [Link]

  • Chalcone Mannich base derivatives: synthesis, antimalarial activities against Plasmodium knowlesi, and molecular docking analysis RSC Publishing [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Efficacy of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and structurally related cyclohexanone derivatives in cancer cell line research. As a synthetic compound mimicking the core structure of curcumin, this class of molecules has demonstrated significant potential as an anticancer agent. These application notes synthesize findings from multiple studies to explain the compound's mechanism of action and provide detailed, field-proven protocols for its evaluation.

Introduction and Scientific Context

Natural products have long been a vital source for drug discovery, with numerous phytochemicals and their synthetic analogs being investigated for their therapeutic potential.[1] Curcumin, a pigment from Curcuma longa, is well-documented for its anti-tumor properties.[2] However, its clinical application is often hampered by poor bioavailability. This has led to the development of synthetic analogs, such as those based on a cyclohexanone scaffold, which often exhibit improved stability and efficacy.

The compound 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one belongs to the bis(arylidene) cyclohexanone class. These molecules are designed to leverage the pharmacophore of curcumin while eliminating the unstable diketo group.[3] Research into these compounds has revealed potent bioactivity, including the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell division cycle.[3][4] This guide will detail the established mechanisms and provide robust protocols to study these effects in vitro.

Mechanism of Action: A Multi-Faceted Anticancer Strategy

The anticancer effects of cyclohexanone derivatives are not mediated by a single pathway but rather through a coordinated assault on cancer cell proliferation and survival mechanisms. The primary modes of action are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death crucial for eliminating damaged or cancerous cells.[1] Cyclohexanone derivatives have been shown to be potent inducers of apoptosis across various cancer cell lines.[5] Treatment with these compounds initiates a cascade of molecular events leading to characteristic morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation.[1][6][7]

The process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. For example, studies on related compounds show activation of initiator and executioner caspases (like caspase-3 and -7) and subsequent cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP).[5][8]

Compound Cyclohexanone Derivative Bax Upregulation of Pro-Apoptotic Proteins (Bax, PUMA) Compound->Bax Mitochondria Mitochondrial Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Mitochondria Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway activated by cyclohexanone derivatives.

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell replication. A hallmark of cancer is the loss of this regulation, leading to uncontrolled proliferation. Many effective anticancer agents function by interrupting this cycle.[9] Cyclohexanone derivatives have been shown to induce cell cycle arrest at various phases, preventing cancer cells from dividing.[4][10]

Depending on the specific analog and cell line, arrest can occur at the G1/S or G2/M transition points.[4][11] For instance, some derivatives cause an accumulation of cells in the G1 phase, preventing entry into the DNA synthesis (S) phase.[6][11] Others cause arrest in the G2/M phase, blocking mitosis.[2][4] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Compound Compound ArrestG1 G1 Arrest Compound->ArrestG1 ArrestG2M G2/M Arrest Compound->ArrestG2M

Caption: Cell cycle phases and points of arrest induced by the compound.

Quantitative Data Summary: Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the cytotoxic activity of several cyclohexanone-based curcumin analogs against a panel of human cancer cell lines. This data highlights the broad-spectrum activity and provides a baseline for experimental design.

Compound Name/AnalogCancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
DMHE ¹HT-29 Colon Adenocarcinoma17.2 ± 2.2948[9]
MCF-7 Breast Cancer48.3 ± 1.4348[9]
A549 Lung Carcinoma37.5 ± 2.6648[9]
BHMC ²MCF-7 Breast CancerDecreasing trend24 to 72[2]
MDA-MB-231 Breast CancerDecreasing trend24 to 72[2]
Compound 11 ³Malignant MelanomaSkin Cancer2.924[5]
Compound 12 ³Malignant MelanomaSkin Cancer3.824[5]
2,6-bis-(4-nitrobenzylidene) cyclohexanone A549 Lung Carcinoma480 ± 50Not Specified[3][12]

¹ DMHE: 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone ² BHMC: (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone ³ Hydroxylated biphenyl curcumin analogs

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the anticancer effects of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and its analogs.

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action P1 1. Culture Cancer Cell Lines P2 2. MTT Assay (Dose-Response) P1->P2 P3 3. Calculate IC50 Value P2->P3 P4 4. Apoptosis Assay (Annexin V/PI) P3->P4 P5 5. Cell Cycle Analysis (PI Staining) P6 6. Western Blot (Protein Expression)

Sources

Application Note: HPLC Method Development and Validation for 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Analyte Profiling

The compound 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one (often referred to as a cyclic chalcone analog) is an α,β -unsaturated ketone synthesized via the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde and cyclohexanone. In pharmaceutical and cosmetic research, chalcone derivatives are highly valued for their antioxidant, anti-inflammatory, and UV-filtering properties.

As a Senior Application Scientist, I approach HPLC method development not by trial and error, but by evaluating the intrinsic physicochemical properties of the analyte:

  • Chromophore & UV Absorbance: The molecule features an extended π -conjugated system comprising the phenolic ring, the exocyclic double bond, and the cyclohexanone carbonyl group. This extensive conjugation shifts the UV absorption maximum ( λmax​ ) into the longer UV-A range, typically around 310–330 nm .

  • Hydrophobicity (LogP): The cyclohexanone ring and aromatic system confer moderate lipophilicity (estimated LogP ~2.5–3.0), making Reversed-Phase HPLC (RP-HPLC) on a C18 stationary phase the ideal separation mode [2].

  • Ionization (pKa): The phenolic hydroxyl (-OH) group has a pKa of approximately 9.5. This is the most critical factor for method robustness.

Mechanistic Strategy: The "Why" Behind the Method

A common pitfall in analyzing phenolic compounds is using a neutral unbuffered mobile phase (e.g., pure water/acetonitrile). At a neutral pH, the phenolic -OH group exists in a state of partial ionization. This dual-state behavior leads to secondary interactions with residual silanols on the silica backbone of the column, manifesting as severe peak tailing, split peaks, and shifting retention times.

The Solution: We employ a mobile phase acidified with 0.1% Formic Acid (pH ~2.7). This pH is more than two units below the analyte's pKa, ensuring the phenolic group is fully protonated (neutral). A fully neutral analyte interacts purely via hydrophobic partitioning with the C18 alkyl chains, yielding sharp, symmetrical peaks and a self-validating, highly reproducible chromatographic system. Furthermore, Acetonitrile (ACN) is selected over Methanol due to its superior selectivity for π

π conjugated systems and lower column backpressure.

Mechanism cluster_0 Sub-optimal Condition cluster_1 Optimized Condition A 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one (Phenolic -OH, pKa ~9.5) B Neutral pH (Water/ACN) Partial Ionization A->B C Acidic pH (0.1% Formic Acid) Full Protonation A->C D Secondary Silanol Interactions (Peak Tailing & Drift) B->D E Pure Hydrophobic Partitioning (Sharp, Symmetrical Peak) C->E

Fig 1: Mechanistic impact of mobile phase pH on phenolic ionization and chromatographic peak shape.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method ensures day-to-day reliability.

Reagents and Materials
  • Analyte: 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid (FA).

Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (Mobile Phase B): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary), then make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition (e.g., 50:50 ACN:Water) to prevent solvent-effect peak distortion during injection.

  • Filtration: Filter all final sample solutions through a 0.22 µm PTFE syringe filter prior to vialing.

Chromatographic Conditions

To facilitate easy transfer to your laboratory, the optimized parameters are summarized below:

ParameterSpecification / SettingRationale
Column C18, 250 mm × 4.6 mm, 5 µmHigh theoretical plates for optimal resolution of hydrophobic analogs.
Mobile Phase Isocratic: 40% Water (0.1% FA) / 60% ACN (0.1% FA)Isocratic elution provides maximum baseline stability for routine assay.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures ideal linear velocity.
Injection Volume 10 µLBalances sensitivity without overloading the column.
Column Temperature 30 °CStabilizes retention times against ambient laboratory fluctuations.
Detection (PDA/UV) 320 nmCorresponds to the λmax​ of the extended conjugated chalcone system.
Run Time 10 MinutesEnsures complete elution of the analyte and any late-eluting lipophilic impurities.

Method Validation Framework (ICH Q2(R2) Aligned)

To guarantee the trustworthiness of the analytical data, this method must be validated according to the latest ICH Q2(R2) Guidelines [1], which emphasize proving the procedure is "fit for purpose" across its lifecycle.

ValidationWorkflow A Method Optimization B System Suitability (RSD < 2.0%) A->B C ICH Q2(R2) Validation (Linearity & Accuracy) B->C D Routine Quality Control Release C->D

Fig 2: Lifecycle workflow from method optimization to routine quality control release.

Validation Acceptance Criteria

Execute the following validation parameters using the prepared standards. The table below outlines the target acceptance criteria derived from standard pharmaceutical practices for assay methods:

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of the 50 µg/mL standard.Retention Time RSD 1.0%; Peak Area RSD 2.0%; Tailing Factor (Tf) 1.5.
Specificity Inject blank (diluent) and spiked sample matrix.No interfering peaks at the retention time of the target analyte (Resolution > 2.0).
Linearity & Range 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).Correlation coefficient ( R2 ) 0.999. Random residual distribution.
Accuracy (Recovery) Spike matrix at 50%, 100%, and 150% of target concentration.Mean recovery between 98.0% and 102.0% at all levels.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Assay relative standard deviation (RSD) 2.0%.
LOD / LOQ Calculated based on Signal-to-Noise (S/N) ratio.LOD: S/N 3:1. LOQ: S/N 10:1.

Troubleshooting Guide

Even robust methods can encounter issues due to hardware wear or matrix effects. Apply these causality-based troubleshooting steps:

  • Issue: Peak Tailing (Tf > 1.5)

    • Cause: Loss of acidic modifier in the mobile phase, leading to partial ionization of the phenolic -OH.

    • Action: Remake the mobile phase ensuring exactly 0.1% Formic Acid is added. Verify the pH is ~2.7.

  • Issue: Retention Time Drift

    • Cause: Inadequate column equilibration or fluctuating column oven temperature.

    • Action: Ensure the column is equilibrated with at least 10-20 column volumes (~20-40 mL) of the mobile phase prior to the first injection. Verify the oven is locked at 30 °C.

  • Issue: Split Peaks

    • Cause: Sample solvent is too strong (e.g., injected in 100% ACN), causing the analyte to travel faster than the mobile phase at the column head.

    • Action: Dilute the final sample in the starting mobile phase (50:50 ACN:Water) to ensure proper focusing at the head of the column.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • HPLC of flavanones and chalcones in different species and clones of Salix Source: PubMed / National Institutes of Health (NIH) URL:[Link]

techniques for recrystallizing 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Recrystallization of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Authored by: A Senior Application Scientist

Introduction

2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is a chalcone-like derivative, a class of compounds extensively studied for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] Synthetic procedures, such as the Claisen-Schmidt condensation used to prepare these molecules, typically yield a crude product contaminated with starting materials and by-products.[1][2][3] Therefore, a robust purification method is essential to obtain material of sufficient purity for downstream applications in research and drug development.

Recrystallization is a powerful, cost-effective, and widely implemented technique for purifying solid organic compounds.[4] The method leverages the differences in solubility between the desired compound and its impurities in a selected solvent at different temperatures.[1][5] This guide provides detailed protocols and the underlying scientific principles for the successful recrystallization of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Core Principle of Recrystallization

The foundation of recrystallization lies on the principle that the solubility of most solids increases with temperature.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurities. The impurities remain dissolved in the surrounding solvent, known as the mother liquor. The purified crystals are then isolated by filtration.[4][6]

Physicochemical Properties and Solvent Selection

The choice of solvent is the most critical variable in a successful recrystallization.[1][7] An ideal solvent should meet several criteria:

  • High Solubilizing Power at Elevated Temperatures: The solvent must dissolve the compound completely when hot.[4]

  • Low Solubilizing Power at Low Temperatures: The solvent should dissolve very little of the compound when cold to allow for maximum recovery.[4]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent the substance from "oiling out" as an immiscible liquid instead of crystallizing.[1] While the exact melting point of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is not widely reported, similar structures such as 2-(hydroxy-phenyl-methyl)-cyclohexanone and a chlorinated analogue melt in the range of 97-107°C.[8][9]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after isolation.[5]

  • Inertness: The solvent must not react with the compound being purified.[4]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]

Based on the structure of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, which contains both polar (hydroxyl, ketone) and non-polar (aromatic ring, cyclohexyl ring) moieties, solvents of intermediate to high polarity are excellent starting points. Ethanol is a widely effective and commonly used solvent for the recrystallization of chalcones and their derivatives.[2][3][10]

Table 1: Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolarityRationale for Use
95% Ethanol 78Polar ProticExcellent general-purpose solvent for chalcones; often provides a good solubility differential between hot and cold states.[2][6]
Methanol 65Polar ProticGood for relatively polar compounds; its volatility makes it easy to remove.[6][7]
Ethyl Acetate 77Polar AproticA good "dissolving" solvent, often used in combination with a non-polar "precipitating" solvent like hexane.
Water 100Very PolarThe target compound is likely insoluble in water; it is best used as an "anti-solvent" or "poor" solvent in a mixed-solvent system with a miscible organic solvent like ethanol.[10]
Hexane 69Non-PolarThe target compound is likely insoluble in hexane; it can be used as an anti-solvent with a more polar solvent like ethyl acetate.[5]

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization using 95% Ethanol

This is the most straightforward method and is recommended as the first approach.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip.

  • Add Minimum Hot Solvent: Add a small volume of 95% ethanol to the flask and begin heating the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Continue to add small portions of hot ethanol from a separate beaker until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which is necessary to maximize the yield of the recovered crystals.[6]

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.

  • Decolorization (If Necessary): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the sample's weight).[10] Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration as described above to remove the charcoal.

  • Slow Cooling and Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on the benchtop. Causality: Slow cooling promotes the formation of large, well-defined crystals by allowing molecules to selectively deposit onto the growing crystal lattice, effectively excluding impurities. Rapid cooling can trap impurities within the crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to further decrease the compound's solubility and maximize the crystal yield.[12]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any residual mother liquor containing impurities. Causality: Using ice-cold solvent for washing is critical to prevent the dissolving of the purified product crystals.[1]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. Then, transfer the crystals to a watch glass and dry them to a constant weight, either in air or in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water

This method is useful if the compound is too soluble in a "good" solvent (like ethanol) even at room temperature, or not soluble enough in a "poor" solvent (like water) even when hot.[5][7]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent) as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "poor" solvent) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[10]

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.[10]

  • Cooling and Isolation: Follow steps 5 through 10 from Protocol 1. For the washing step (Step 8), use a cold mixture of ethanol and water with the same proportions as the final recrystallization solution.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for the purification of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_isolation Isolation & Analysis start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities? dissolve->check_insoluble hot_filter Perform Hot Gravity Filtration check_insoluble->hot_filter Yes check_color Colored Impurities? check_insoluble->check_color No hot_filter->check_color add_charcoal Add Activated Charcoal & Re-Filter check_color->add_charcoal Yes cool_solution Cool Solution Slowly to Room Temperature check_color->cool_solution No add_charcoal->cool_solution ice_bath Chill in Ice Bath cool_solution->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash_crystals Wash with Small Amount of Cold Solvent vacuum_filter->wash_crystals dry_crystals Dry Crystals to Constant Weight wash_crystals->dry_crystals analyze Analyze Purity (Melting Point) & Calculate Yield dry_crystals->analyze

Caption: General workflow for the recrystallization of chalcone derivatives.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is too close to or higher than the melting point of the solute. The solute is melting before it dissolves.Use a lower-boiling point solvent. Alternatively, in a mixed-solvent system, add more of the "good" solvent to the hot mixture before cooling.
No Crystals Form Too much solvent was used, preventing saturation. The solution is supersaturated.Gently boil off some of the solvent to increase the concentration and allow it to cool again.[11] To induce crystallization, scratch the inside of the flask at the liquid's surface with a glass rod or add a "seed crystal" of the pure compound.
Poor Recovery/Yield Too much solvent was used. The solution was not cooled sufficiently. The crystals were washed with solvent that was not cold enough.Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Ensure the ice bath is used effectively. Always use ice-cold solvent for washing.
Product is Still Impure Cooling was too rapid, trapping impurities. The chosen solvent is not effective at separating the specific impurities present.Ensure the cooling process is slow and undisturbed. Try a different recrystallization solvent or a mixed-solvent system. If impurities persist, consider purification by column chromatography prior to recrystallization.[10]

References

  • Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • LookChem. (n.d.). 2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE|13161-18-7. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • JETIR. (2019). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1982). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). (4-hydroxyphenyl)(phenyl)methanone. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(Hydroxymethylene)cyclohexanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-[(4-Chlorophenyl)(hydroxy)methyl]cyclohexan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one. Retrieved from [Link]

  • Semantic Scholar. (2022, August 26). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the synthesis reaction of 2-[(4-hydroxyphenyl) methylidene]-1H-indene-1,3 (2H)-dione. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e. Retrieved from [Link]

  • MDPI. (2022, October 18). Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. Retrieved from [Link]

  • OMICS International. (2015, May 6). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#:61235-16-3 | 2-[1'-hydroxy-1'-(4-nitrophenyl)methyl]cyclohexan-1-one. Retrieved from [Link]

  • Reddit. (2023, April 25). Satisfying recrystallization. Retrieved from [Link]

Sources

Formulation and In Vivo Delivery Protocols for 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Rationale

Curcumin and its synthetic monocarbonyl analogues (MACs) have demonstrated potent anti-inflammatory, antioxidant, and antimetastatic properties [1]. The compound 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is a mono-benzylidene cyclohexanone derivative. By strategically removing the highly reactive β-diketone moiety found in native curcumin and replacing it with a cyclohexanone ring, this MAC achieves significantly enhanced chemical stability at physiological pH [1].

However, this structural modification retains a high degree of lipophilicity. The hydrophobic nature of the cyclohexanone and aromatic rings results in exceedingly poor aqueous solubility, which severely limits systemic bioavailability during in vivo studies [2]. To achieve therapeutic plasma concentrations and prevent immediate precipitation upon injection, researchers must utilize advanced formulation strategies, such as co-solvent microemulsions or lipid-based nanocarriers [3].

Physicochemical Profiling & Formulation Strategy

When designing an in vivo dosing vehicle, the formulation must overcome the high lattice energy of the crystalline MAC and its high partition coefficient (LogP). Standard aqueous vehicles (e.g., saline, PBS) will cause the compound to crash out of solution, leading to fatal embolisms in animal models or completely erratic pharmacokinetic data.

Table 1: Comparative In Vivo Formulation Strategies for Benzylidene Cyclohexanones

Formulation TypePrimary ExcipientsOptimal Admin RouteAdvantagesLimitations
Co-Solvent Microemulsion DMSO, PEG400, Tween 80, SalineIntraperitoneal (IP), Intravenous (IV)Rapid preparation; high drug payload; immediate systemic availability.Potential surfactant/solvent toxicity at high repeated doses.
Liposomal Encapsulation DPPC, Cholesterol, PBSIV, Subcutaneous (SC)Sustained release; high biocompatibility; biomimetic delivery.Complex, multi-step preparation; requires extrusion equipment.
Polymeric Nanoparticles PLGA, PVAOral (PO), IVProtects against enzymatic degradation; tunable release kinetics.Slower release kinetics; lower overall drug loading efficiency.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Each critical step includes a visual or analytical checkpoint to ensure the causality of the chemical interactions is proceeding as intended.

Protocol A: Preparation of a Co-Solvent Microemulsion (10 mg/mL)

Causality: This ternary solvent system is designed for immediate preclinical dosing. A minimal fraction of DMSO disrupts the crystal lattice. PEG400 acts as a co-solvent to lower the dielectric constant of the aqueous phase, while Tween 80 provides steric stabilization, forming micelles that encapsulate the hydrophobic MAC upon dilution with saline.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh exactly 10.0 mg of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one into a sterile glass vial. Add 50 µL of 100% DMSO. Vortex for 2 minutes.

    • Validation Checkpoint: The solution must be completely transparent and vibrant yellow. Any residual turbidity indicates incomplete dissolution; do not proceed until clear.

  • Co-Solvent Addition: Add 400 µL of PEG400 to the vial and vortex for 60 seconds.

  • Surfactant Stabilization: Add 50 µL of Tween 80. Vortex vigorously for an additional 2 minutes to ensure a homogenous organic phase.

  • Aqueous Titration: Critical Step. While continuously vortexing the vial, add 500 µL of sterile 0.9% NaCl (Saline) dropwise (approx. 1 drop per 2 seconds).

    • Validation Checkpoint: Dropwise addition is mandatory to prevent localized supersaturation. The final 1 mL solution should be a clear, slightly viscous yellow microemulsion. If the solution turns milky or opaque, the drug has precipitated, and the batch must be discarded.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter prior to in vivo administration.

Protocol B: Liposomal Encapsulation via Thin-Film Hydration

Causality: Liposomes provide a highly biocompatible vehicle for MACs [3]. The hydrophobic cyclohexanone core of the compound intercalates deeply into the acyl chains of the phospholipid bilayer, while the 4-hydroxyl group interacts with the polar headgroups. Cholesterol is included specifically to modulate membrane fluidity, preventing premature drug leakage while circulating in the bloodstream.

Step-by-Step Methodology:

  • Lipid Phase Preparation: In a 50 mL round-bottom flask, dissolve 20 mg of DPPC (Dipalmitoylphosphatidylcholine), 5 mg of Cholesterol, and 2 mg of the MAC in 5 mL of a Chloroform:Methanol mixture (2:1 v/v).

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (approx. 200 mbar) for 30 minutes.

    • Validation Checkpoint: A uniform, dry, yellow-tinted lipid film must form evenly on the flask wall. Flush the flask with nitrogen gas for 10 minutes to eliminate trace organic solvents.

  • Hydration: Add 2 mL of pre-warmed PBS (pH 7.4) at 50°C. Note: 50°C is chosen because it exceeds the 41°C phase transition temperature of DPPC, allowing the lipids to become fluid. Rotate at atmospheric pressure for 45 minutes to form Multilamellar Vesicles (MLVs).

  • Size Reduction (Extrusion): Pass the MLV suspension 11 times through a mini-extruder equipped with a 100 nm polycarbonate membrane, maintaining the temperature at 50°C.

    • Validation Checkpoint: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). The Z-average size must be ~100–120 nm with a Polydispersity Index (PDI) < 0.2, ensuring the vesicles are small enough to evade rapid clearance by the reticuloendothelial system (RES).

  • Purification: Remove unencapsulated (free) MAC by dialyzing the liposomal suspension against 1 L of PBS (pH 7.4) at 4°C for 12 hours using a 10 kDa MWCO dialysis cassette.

Mechanistic Insights & Visualization

Liposome_Workflow N1 Lipid + MAC Mixture (DPPC, Cholesterol, MAC) N2 Solvent Dissolution (Chloroform/Methanol) N1->N2 N3 Rotary Evaporation (Thin Film Formation) N2->N3 Vacuum, 40°C N4 Hydration (PBS, pH 7.4, 50°C) N3->N4 N2 Purge N5 Extrusion (100 nm Membrane) N4->N5 MLVs N6 Purification (Dialysis, 10 kDa MWCO) N5->N6 ULVs N7 In Vivo Ready Liposomal MAC N6->N7 Free Drug Removal

Workflow for the liposomal encapsulation of the monocarbonyl curcumin analogue (MAC).

Once successfully formulated and administered in vivo, the MAC enters the intracellular space where it exerts its primary pharmacological effects. A major validated target for benzylidene cyclohexanones is the inhibition of the NF-κB inflammatory cascade, achieved by scavenging Reactive Oxygen Species (ROS) and directly inhibiting the IKK complex [2].

MOA_Pathway MAC Formulated MAC (Intracellular) ROS ROS Generation MAC->ROS Scavenges IKK IKK Complex MAC->IKK Inhibits ROS->IKK Activates IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Translocation IkB->NFkB Releases Inflam Pro-inflammatory Cytokines NFkB->Inflam Gene Transcription

Intracellular signaling mechanism of MACs inhibiting the NF-κB inflammatory pathway.

References

  • Assessment of the anticancer and antimetastatic effects of monocarbonyl analogs of curcumin, C66 and B2BrBC, in breast cancer cells. Cancer Cell International (2026).[Link]

  • Microwave-assisted Green Synthesis and Integrated Bioinformatics Study Reveal Curcumin Analogs Dibenzylidene-cyclohexanones. The Open Medicinal Chemistry Journal (2026).[Link]

  • Chalcone and its analogs as agents for the inhibition of angiogenesis and related disease states (WO2001046110A2).

Application Note: High-Throughput Screening of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted anti-inflammatory and antineoplastic agents has long been inspired by natural products. Curcumin, a well-known modulator of the NF-κB and STAT3 signaling pathways, suffers from severe pharmacokinetic limitations due to the rapid hydrolysis of its β -diketone moiety. To overcome this, 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and its bis-benzylidene derivatives have been developed as synthetic monocarbonyl analogs [1].

By replacing the unstable β -diketone with a single cycloalkanone core, these analogs exhibit enhanced chemical stability and bioavailability while retaining the critical α,β -unsaturated ketone pharmacophore. This structural motif acts as a highly reactive Michael acceptor, covalently modifying reactive cysteine residues on key inflammatory kinases (such as IKK β ) and transcription factors, thereby preventing their phosphorylation and nuclear translocation [2].

Because electrophilic compounds can sometimes exhibit off-target cytotoxicity, High-Throughput Screening (HTS) of these analog libraries requires a rigorous, multiplexed approach. This application note details a self-validating phenotypic HTS protocol designed to identify potent NF-κB inhibitors while simultaneously filtering out cytotoxic false positives [3].

Pathway LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Phosphorylates NFKB_Cyto NF-κB (Cytoplasm) IKK->NFKB_Cyto Degrades IκBα NFKB_Nuc NF-κB (Nucleus) NFKB_Cyto->NFKB_Nuc Translocation Reporter NanoLuc Reporter (Luminescence) NFKB_Nuc->Reporter Transcription Analog Cyclohexanone Analogs Analog->IKK Michael Addition (Covalent Inhibition)

Fig 1: Mechanism of NF-κB inhibition by cyclohexanone analogs via covalent IKK modification.

HTS Assay Design & Causality

To ensure trustworthiness and eliminate artifacts, this workflow utilizes a multiplexed reporter and viability assay within a 384-well format.

  • Primary Screen (Efficacy): A RAW 264.7 macrophage cell line stably expressing an NF-κB response element driving NanoLuc® luciferase. NanoLuc is chosen over Firefly luciferase because its smaller size, higher stability, and intense luminescence allow for shorter read times and lower background in dense 384-well formats.

  • Counter-Screen (Viability): A fluorogenic, cell-permeable peptide (GF-AFC) is used to measure live-cell protease activity. Since dead cells rapidly lose this protease activity, this step ensures that a drop in luminescence (NF-κB inhibition) is due to true target engagement, not compound-induced cell death.

Workflow Cells Seed RAW 264.7 Reporter Cells (384-well plate) Cmpd Pin-Tool Transfer of Analogs (10 µM final) Cells->Cmpd Stim LPS Stimulation (100 ng/mL) Incubate 6h Cmpd->Stim Read1 Fluorogenic Assay (Viability Readout) Stim->Read1 Read2 Nano-Glo Assay (NF-κB Readout) Read1->Read2 Analysis Calculate Z'-factor & Identify Hits Read2->Analysis

Fig 2: Multiplexed HTS workflow for evaluating analog efficacy and cytotoxicity.

Step-by-Step Experimental Protocol

Phase 1: Cell Culture & Plate Preparation
  • Cell Harvesting: Harvest RAW 264.7 NF-κB-NanoLuc cells at 80% confluency using a non-enzymatic cell dissociation buffer to preserve surface receptor (TLR4) integrity.

  • Cell Seeding: Resuspend cells in assay medium (DMEM + 1% FBS). Using an automated liquid handler (e.g., Multidrop Combi), dispense 20μL of cell suspension ( 1×104 cells/well) into 384-well black, clear-bottom tissue culture plates.

  • Incubation: Incubate plates overnight at 37°C, 5% CO 2​ to allow for cell adherence and baseline equilibration.

Phase 2: Compound Addition & Stimulation
  • Library Transfer: Using an acoustic dispenser (e.g., Echo 550) or a 384-pin tool, transfer 50nL of the 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one analog library (from 4 mM DMSO stock plates) to the assay plates. The final compound concentration is 10μM (0.25% DMSO final).

  • Controls: Include DMSO vehicle (Negative Control) and 10μM Parthenolide (Positive Control for NF-κB inhibition) in columns 1-2 and 23-24.

  • Pre-incubation: Incubate the cells with compounds for 1 hour at 37°C. Causality Note: This pre-incubation allows the Michael acceptors to covalently bind their intracellular targets before the inflammatory cascade is triggered.

  • LPS Stimulation: Add 5μL of LPS solution ( 500ng/mL stock) to all wells to achieve a final concentration of 100ng/mL . Incubate for exactly 6 hours.

Phase 3: Multiplexed Readout
  • Viability Reagent: Add 5μL of 6X GF-AFC viability reagent to all wells. Incubate for 30 minutes at 37°C.

  • Fluorescence Read: Measure fluorescence (Ex 400 nm / Em 505 nm) using a multimode microplate reader.

  • Reporter Reagent: Add 30μL of Nano-Glo® Luciferase Assay Reagent directly to the wells (this lyses the cells and quenches the fluorescence reaction). Incubate for 5 minutes at room temperature on a plate shaker.

  • Luminescence Read: Measure luminescence with an integration time of 0.1 seconds per well.

Data Analysis & Quality Control

A robust HTS campaign requires strict statistical validation. The Z'-factor must be calculated for every plate using the positive (Parthenolide) and negative (DMSO) controls. A Z'-factor ≥0.5 indicates an excellent assay suitable for HTS.

Hit Selection Criteria:

  • Efficacy: >50% reduction in luminescence compared to the DMSO + LPS control.

  • Viability: >80% fluorescence retention compared to the DMSO + LPS control.

Table 1: Representative HTS Data and Hit Stratification
Condition / CompoundViability (RFU)NF-κB Activity (RLU)% NF-κB InhibitionZ'-FactorClassification
DMSO (Unstimulated) 45,200±1,100 2,100±150 N/AN/ABaseline
DMSO + LPS (Vehicle) 44,800±1,200 85,000±3,500 0% N/AMax Signal
Parthenolide + LPS 42,500±1,500 8,500±600 90.0% 0.78 Positive Control
Analog A (Monocarbonyl) 43,100±1,400 12,400±800 85.4% N/AValidated Hit
Analog B (Bis-benzylidene) 12,000±3,000 9,500±500 88.8% N/AFalse Positive (Toxic)

Note: Analog B shows high apparent inhibition of NF-κB, but the severe drop in RFU indicates this is driven by cytotoxicity, highlighting the critical necessity of the multiplexed viability counter-screen.

References

  • Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • In-Vitro and In-Silico Evaluations of Heterocyclic-Containing Diarylpentanoids as Bcl-2 Inhibitors Against LoVo Colorectal Cancer Cells. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. ResearchGate. Available at:[Link]

Troubleshooting & Optimization

how to purify 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one from crude mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one (also known as 2-(4-hydroxybenzylidene)cyclohexan-1-one).

As a Senior Application Scientist, I frequently encounter researchers struggling to isolate this specific mono-aldol product. The synthesis, typically driven by the Claisen-Schmidt condensation of cyclohexanone and 4-hydroxybenzaldehyde, is notoriously prone to over-reaction, yielding the symmetric 2,6-bis(4-hydroxybenzylidene)cyclohexan-1-one byproduct[1]. Furthermore, because both the starting aldehyde and the target product contain phenolic hydroxyl groups, standard acid-base extraction is often insufficient for obtaining high-purity material.

This guide provides field-proven, self-validating protocols designed to help you selectively isolate the target compound by exploiting specific thermodynamic and chromatographic principles.

System Overview: Purification Workflow

The following workflow illustrates the decision matrix for isolating your target compound based on the complexity of your crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Aldol Condensation) Wash Aqueous Wash & Filtration (Remove Catalyst) Crude->Wash CrudeSolid Crude Solid Mixture (Mono, Bis, Unreacted) Wash->CrudeSolid Decision Select Purification Route CrudeSolid->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst If mostly mono-product Chroma Column Chromatography (Silica Gel) Decision->Chroma If high bis-product/impurities Pure1 Pure Target Compound (Mono-benzylidene) Recryst->Pure1 Pure2 Pure Target Compound (Mono-benzylidene) Chroma->Pure2

Caption: Decision matrix and workflow for the purification of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one.

Diagnostic Data: Physicochemical Profiling

To design a successful purification strategy, we must exploit the physicochemical differences between the components of the crude mixture.

ComponentMolecular WeightFunctional GroupsExpected TLC Rf​ (Hexane:EtOAc 7:3)Solubility Profile
Target (Mono-product) 202.25 g/mol 1x Phenol, 1x α,β -unsaturated ketone~0.45Soluble in hot EtOH, moderate in cold EtOH, soluble in EtOAc.
Bis-product (Byproduct) 306.36 g/mol 2x Phenol, highly conjugated ketone~0.25Poorly soluble in EtOH, highly polar, rigid structure[2].
4-Hydroxybenzaldehyde 122.12 g/mol 1x Phenol, 1x Aldehyde~0.35Soluble in water/EtOH, highly polar.
Cyclohexanone 98.15 g/mol 1x Ketone~0.75Highly soluble in organic solvents, volatile[3].

Purification Protocols

Method A: Selective Recrystallization (Recommended for >70% crude purity)

Expertise & Causality: The 2,6-bis(4-hydroxybenzylidene)cyclohexan-1-one byproduct possesses a highly rigid, extended conjugated π -system and two phenolic groups capable of strong intermolecular hydrogen bonding. This results in a significantly higher lattice energy and drastically lower solubility in cold ethanol compared to the mono-substituted target[2]. We exploit this thermodynamic difference to selectively precipitate the bis-product first, or selectively crystallize the mono-product from the mother liquor.

Step-by-Step Methodology:

  • Initial Wash: Suspend the crude solid in cold distilled water and filter under vacuum.

    • Self-Validation: Check the pH of the filtrate; wash until neutral to ensure all NaOH or HCl catalyst is completely removed[4].

  • Hot Dissolution: Transfer the dried crude solid to an Erlenmeyer flask. Add boiling 95% ethanol dropwise until the solid just dissolves.

  • Hot Filtration (Bis-product removal): If a fine, insoluble yellow/orange powder remains despite boiling, this is likely the bis-product. Perform a rapid hot gravity filtration to remove it.

  • Controlled Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling allows the mono-product to form pure, well-defined crystals, thermodynamically excluding trapped impurities from the crystal lattice.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath for 15 minutes to maximize yield. Filter under vacuum, wash with 2 mL of ice-cold ethanol, and dry under vacuum.

  • Self-Validation: Run a TLC of the crystals against the mother liquor. The crystals should show a single spot at Rf​ ~0.45. If the starting aldehyde spot ( Rf​ ~0.35) persists, repeat the recrystallization.

Method B: Silica Gel Column Chromatography (Recommended for complex mixtures)

Expertise & Causality: The stationary phase (silica gel) interacts strongly with polar functional groups via hydrogen bonding. The bis-product has two phenolic -OH groups, making it bind much more tightly to the silica than the mono-product (one -OH) or unreacted cyclohexanone (zero -OH).

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method in Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

    • Self-Validation: Ensure the sample band is narrow (less than 1 cm thick) to prevent band broadening during elution.

  • Gradient Elution:

    • Start with 100% Hexane to elute unreacted cyclohexanone.

    • Transition to Hexane:Ethyl Acetate (8:2). The target mono-product will begin to elute.

    • Transition to Hexane:Ethyl Acetate (6:4) to flush out unreacted 4-hydroxybenzaldehyde and the bis-product.

  • Fraction Collection & Validation: Collect 15 mL fractions. Spot every third fraction on a TLC plate. Pool fractions containing only the pure mono-product spot ( Rf​ ~0.45) and concentrate under reduced pressure.

Troubleshooting FAQs

Q1: Why am I getting mostly the bis-benzylidene byproduct instead of the mono-benzylidene product? A: This is a kinetic vs. thermodynamic control issue. The first aldol condensation is fast, but the mono-product still contains a reactive α -carbon[1]. If you use a 1:1 stoichiometric ratio, as the mono-product forms, it competes with cyclohexanone for the remaining 4-hydroxybenzaldehyde. To suppress the bis-product, use a large excess of cyclohexanone (e.g., 3:1 or 5:1 ratio) to statistically favor the mono-condensation, and strictly control the reaction time and temperature.

Q2: Can I use an acid-base extraction to separate the unreacted 4-hydroxybenzaldehyde from my product? A: No, this is a common pitfall. Both 4-hydroxybenzaldehyde and your target 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one contain phenolic hydroxyl groups with similar pKa​ values. If you wash the organic layer with aqueous NaOH, both compounds will be deprotonated and partition into the aqueous layer. Acid-base extraction is only useful for removing non-phenolic impurities (like unreacted cyclohexanone)[4].

Q3: My purified product is crashing out as an oil instead of a solid. How do I induce crystallization? A: "Oiling out" occurs when the compound separates as a liquid phase because the solvent mixture's temperature is above the compound's melting point, or due to the presence of residual highly soluble impurities (like unreacted cyclohexanone) acting as a plasticizer[3]. Solution: Re-dissolve the oil in a minimum amount of warm ethanol. Add water dropwise until the solution becomes slightly cloudy (the cloud point). Heat gently until clear, then let it cool very slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites to induce crystallization.

Sources

Technical Support Center: Stabilizing 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one. The focus of this document is to address the common challenges associated with the degradation of this compound in solution and to provide robust strategies for its prevention.

Introduction to the Stability of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one belongs to the chalcone family, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif, while responsible for the compound's biological activities, also renders it susceptible to various degradation pathways.[2] The presence of a phenolic hydroxyl group and an enone system makes the molecule sensitive to factors such as pH, light, temperature, and oxidative stress.[3][4] Understanding these vulnerabilities is critical for maintaining the integrity of the compound in solution during experimental and developmental stages.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter during their experiments and provides actionable solutions.

FAQ 1: My solution of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is changing color. What is causing this, and how can I prevent it?

Answer: A color change, often to yellow or brown, is a common indicator of degradation.[5] This is primarily due to oxidation of the phenolic hydroxyl group and potential subsequent polymerization, a known issue with phenolic compounds.[6][7]

Troubleshooting Guide:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: The addition of antioxidants can significantly inhibit oxidative degradation.

    • Recommended Antioxidants:

      • Butylated hydroxytoluene (BHT)

      • Ascorbic acid (Vitamin C)

      • Trolox (a water-soluble analog of Vitamin E)

    • Protocol: Prepare a stock solution of the chosen antioxidant and add it to your main solvent before dissolving the chalcone. The final concentration of the antioxidant will need to be optimized for your specific application but a starting point of 0.01-0.1% (w/v) is often effective.

  • Work in a Controlled Atmosphere: If possible, handle the compound and its solutions in a glove box or under a continuous stream of inert gas.

Visualizing the Problem: Oxidative Degradation Pathway

Chalcone 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one Phenoxy_Radical Phenoxy Radical Chalcone->Phenoxy_Radical O₂, Light, Metal Ions Quinone_Methide Quinone-Methide Intermediate Phenoxy_Radical->Quinone_Methide Rearrangement Polymerization Polymerized Degradation Products (Colored) Quinone_Methide->Polymerization Further Reactions

Caption: Oxidative degradation of the chalcone.

FAQ 2: I am observing a loss of my compound over time, even when stored in the dark. What degradation mechanisms might be at play?

Answer: Besides oxidation, pH-mediated hydrolysis is a significant degradation pathway for α,β-unsaturated carbonyl compounds like chalcones.[8] The molecule can undergo a retro-Aldol reaction, particularly under basic conditions, leading to the cleavage of the bond between the α and β carbons of the enone system.[9][10]

Troubleshooting Guide:

  • pH Control is Critical: The stability of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is highly pH-dependent.[11]

    • Acidic to Neutral pH: Generally, chalcones are more stable in acidic to neutral conditions (pH 3-7).

    • Alkaline Instability: Alkaline conditions (pH > 8) can catalyze the retro-Aldol reaction and also promote the formation of anionic forms that may be more susceptible to oxidation.[8][11]

    • Recommendation: Use a buffered solution to maintain a stable pH. Phosphate or citrate buffers are common choices. The optimal pH for your specific experimental conditions should be determined empirically.

  • Solvent Selection: The choice of solvent can influence the rate of degradation.

    • Protic vs. Aprotic Solvents: Polar protic solvents, like water and alcohols, can participate in hydrolysis reactions.[12] While often necessary for solubility, their use should be carefully considered. In some cases, using a polar aprotic solvent like acetonitrile or DMSO may improve stability, although complete solubility must be ensured.[13]

Visualizing the Problem: pH-Dependent Degradation Pathways

cluster_acidic Acidic/Neutral pH (More Stable) cluster_alkaline Alkaline pH (Degradation) Chalcone_Acid 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one Chalcone_Base 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one Retro_Aldol Retro-Aldol Reaction Chalcone_Base->Retro_Aldol OH⁻ catalysis Products 4-Hydroxybenzaldehyde + Cyclohexanone Retro_Aldol->Products

Caption: Influence of pH on chalcone stability.

FAQ 3: My experimental results are inconsistent, especially when experiments are run on different days. Could light exposure be a factor?

Answer: Yes, chalcones are known to be photosensitive.[14] Exposure to UV and even visible light can lead to photodegradation, which includes E/Z (trans/cis) isomerization and potentially photodimerization or photocyclization.[15] This can result in a loss of the active compound and the formation of impurities with different biological and physical properties.

Troubleshooting Guide:

  • Protect from Light:

    • Use amber-colored vials or wrap your glassware with aluminum foil.

    • Work in a dimly lit area or under yellow light, which has less energy than white or blue light.

    • Store stock solutions and experimental samples in the dark.

  • Photostability Studies: If your application involves light exposure (e.g., in cell culture in a lighted incubator), it is crucial to perform a photostability study.

    • Protocol: Expose your solution to a controlled light source for varying durations and monitor the degradation using an appropriate analytical method like HPLC.[16] This will help you determine the acceptable light exposure limits for your experiments.

Data Presentation: Impact of Protective Measures on Stability

Condition% Degradation (after 24h)
Clear Vial, Ambient Light35%
Amber Vial, Ambient Light8%
Clear Vial, Dark5%
Amber Vial, Dark<1%

Note: These are illustrative values and actual degradation rates will depend on specific experimental conditions.

FAQ 4: How can I monitor the degradation of my compound and identify the degradation products?

Answer: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the stability of chalcones and quantifying degradation products.[17][18]

Experimental Protocol: HPLC Stability Assay

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).[17]

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water).[17]

    • Reference standards for the parent compound.

  • Method Development:

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid to improve peak shape) is a good starting point.

    • Detection Wavelength: Chalcones typically have a strong UV absorbance between 340-390 nm.[17] Use a DAD to identify the optimal wavelength.

    • Standard Curve: Prepare a series of known concentrations of your compound to create a standard curve for accurate quantification.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Analyze the sample by HPLC. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

  • Identification of Degradation Products:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of degradation products, which can help in elucidating their structures.[19][20][21]

Visualizing the Workflow: Stability Monitoring

Start Prepare Solution of Chalcone Incubate Incubate under Test Conditions (e.g., varying pH, light, temp.) Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC-UV/DAD Sample->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify Identify Identify Products by LC-MS (if needed) Quantify->Identify

Sources

stability testing of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical and stability testing of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one (a highly conjugated curcumin analog/benzylidene cyclohexanone). Because this active pharmaceutical ingredient (API) features an α,β -unsaturated ketone (enone) conjugated with a phenolic ring, it presents unique stability challenges—particularly regarding photoisomerization, acidochromism, and oxidative susceptibility.

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks aligned with [1].

Part 1: Self-Validating Forced Degradation Protocol

To develop a stability-indicating HPLC method, forced degradation must be carefully controlled. The regulatory goal is to achieve 5% to 20% degradation ; exceeding this limit often triggers secondary degradation pathways that are not representative of real-world shelf-life failures[2].

Standardized Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile.

  • Causality: The compound has poor aqueous solubility. Acetonitrile ensures complete solubilization, preventing biphasic degradation kinetics where the drug degrades unevenly.

  • Validation Check: Visually inspect for particulates. The solution must be completely clear. If precipitation occurs upon the addition of aqueous stressors, increase the organic modifier ratio.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Dilute stock 1:1 with 0.1 N HCl. Incubate at 40°C for 24 hours.

  • Base: Dilute stock 1:1 with 0.01 N NaOH. Incubate at room temperature for 2 hours.

  • Causality: The enone system is highly susceptible to base-catalyzed retro-aldol cleavage. Using a weaker base (0.01 N) prevents the total destruction of the molecule.

  • Validation Check: Strict Neutralization. You must neutralize the stressed samples to the pH of your HPLC mobile phase prior to injection. Failure to do so will result in acidochromic peak splitting[3].

Step 3: Oxidative Stress

  • Action: Dilute stock 1:1 with 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark.

  • Causality: The electron-rich phenol ring is a prime target for oxidation, readily forming quinone-like degradants.

  • Validation Check: Inject a blank containing 3% H2​O2​ . Peroxide often elutes near the void volume; this blank ensures the stressor does not mask early-eluting polar degradation products.

Step 4: Photolytic Stress (ICH Q1B)

  • Action: Expose solid API and solution (in quartz cuvettes) to 1.2 million lux hours and 200 watt-hours/m² UV light.

  • Causality: UV light excites the conjugated π -system, leading to rapid stereochemical shifts.

  • Validation Check: Include a dark control (a sample wrapped completely in aluminum foil) placed in the exact same photostability chamber. If the dark control degrades, your chamber is inducing thermal—not photolytic—stress[1].

Workflow API 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one Hydro Hydrolytic Stress (Acid/Base) API->Hydro Oxid Oxidative Stress (3% H2O2) API->Oxid Therm Thermal Stress (60°C) API->Therm Photo Photolytic Stress (UV/Vis) API->Photo Deg1 Retro-aldol Cleavage Hydro->Deg1 Deg2 Quinone Formation Oxid->Deg2 Therm->Deg1 Deg3 E/Z Isomerization & [2+2] Cycloaddition Photo->Deg3 HPLC Stability-Indicating HPLC-UV/MS Deg1->HPLC Deg2->HPLC Deg3->HPLC

Fig 1. ICH Q1A(R2) forced degradation workflow and primary degradation pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: During photostability testing, I am seeing a secondary peak with the exact same mass ( m/z ) as the API. Is this a degradant or an artifact? A: This is a true degradant resulting from E/Z photoisomerization . The synthesized API predominantly exists as the E-isomer because it is thermodynamically stable (minimizing steric hindrance between the phenol ring and the cyclohexanone ring)[4]. UV irradiation provides the activation energy necessary to rotate the double bond, forming the sterically strained Z-isomer. Fix: Ensure your HPLC method has sufficient resolution (Rs > 1.5) to separate the E and Z isomers. Use a phenyl-hexyl column if C18 fails to resolve them.

Mechanism E_Iso E-Isomer (Stable API) UV UV/Vis Irradiation E_Iso->UV Photon Absorption Z_Iso Z-Isomer (Steric Strain) UV->Z_Iso Photoisomerization Dimer Cyclobutane Dimer UV->Dimer [2+2] Cycloaddition

Fig 2. Photolytic degradation mechanism of benzylidene cyclohexanones.

Q2: My solid-state photostability samples show a massive loss of API, but LC-MS shows a degradant with exactly twice the molecular weight. What happened? A: You are observing a [2+2] photocycloaddition . In the solid state, the crystal lattice preorganizes the enone double bonds of adjacent molecules. Upon UV exposure, they react to form a cyclobutane dimer[4]. Fix: This is an expected solid-state degradation pathway. To formulate the final drug product, you must protect the API from light using opaque blister packaging or titanium dioxide-coated capsules.

Q3: Acidic forced degradation causes severe peak broadening and retention time shifts, ruining my mass balance. How do I fix this? A: This compound exhibits acidochromic behavior [3]. In highly acidic environments, the carbonyl oxygen protonates, creating a delocalized positive charge across the conjugated system. If you inject this directly into a buffered HPLC mobile phase, the molecule rapidly equilibrates between its protonated and neutral forms on the column, causing peak smearing. Fix: Strictly neutralize the acidic stress sample with an equivalent volume of NaOH before injection.

Q4: Base hydrolysis completely destroys the API within 30 minutes, turning the solution dark brown. How do I capture the 5-20% degradation window? A: The 4-hydroxyl group easily deprotonates to form a phenolate ion, vastly increasing the electron density of the system. Simultaneously, hydroxide ions attack the β -carbon of the enone, triggering a rapid retro-aldol condensation that shatters the molecule into 4-hydroxybenzaldehyde and cyclohexanone. Fix: Drop the stressor concentration. Switch from 0.1 N NaOH to 0.01 N NaOH, and reduce the temperature from 40°C to 25°C. Monitor the reaction at 15-minute intervals.

Part 3: Quantitative Stability Data Summary

Use the following table to benchmark your forced degradation results against expected industry standards for benzylidene cyclohexanone derivatives.

Stress ConditionReagent / EnvironmentDuration & TempTarget DegradationPrimary Degradation Mechanism
Acid Hydrolysis 0.1 N HCl24 hours @ 40°C5 - 10%Carbonyl protonation; slow hydration of double bond.
Base Hydrolysis 0.01 N NaOH2 hours @ 25°C15 - 20%Phenolate formation; Retro-aldol cleavage.
Oxidation 3% H2​O2​ 24 hours @ 25°C10 - 15%Phenol oxidation to quinone methide derivatives.
Photolysis (Solution) UV/Vis (ICH Q1B)1.2M lux-hrs10 - 20%E to Z stereoisomerization.
Photolysis (Solid) UV/Vis (ICH Q1B)1.2M lux-hrs5 - 15%[2+2] Photocycloaddition (dimerization).
Thermal Dry Heat7 days @ 60°C< 5%Generally thermally stable; minor polymerization.

Validation Check for all conditions: Mass balance (Sum of API area + Sum of Degradant areas) must be ≥95% compared to the unstressed control. If <95% , investigate volatile degradant loss or irreversible column binding.

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines. Available at:[Link]

  • National Institutes of Health (PMC). "Structure–Property Relationships of Dibenzylidenecyclohexanones." ACS Omega. Available at:[Link]

  • American Chemical Society (ACS). "Acidochromic Behavior of Dibenzylidene Cyclohexanone-Based Bischalcone: Experimental and Theoretical Study." ACS Omega. Available at:[Link]

Sources

Validation & Comparative

Validating the Purity of Synthesized 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one: A Comparative Guide to HPLC Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Workflow

I'm now streamlining the HPLC workflow diagram, ensuring the DOT code's compliance with regulations and incorporating concise captions. The focus remains on step-by-step methodologies and tables to achieve clarity and practical applicability. I'm also ensuring the second diagram's syntax is robust.

For researchers and drug development professionals, synthesizing cyclic chalcone analogs like 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one (also known as 2-(4-hydroxybenzylidene)cyclohexanone) presents a unique analytical challenge. Synthesized via the Claisen-Schmidt (Aldol) condensation of cyclohexanone and 4-hydroxybenzaldehyde[1], this α,β -unsaturated ketone exhibits promising biological activities. However, validating its purity requires an analytical method capable of resolving the target molecule from structurally similar synthesis impurities, including unreacted starting materials, over-reacted bis-adducts, and geometric isomers[2].

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl stationary phases for the High-Performance Liquid Chromatography (HPLC) purity validation of this compound, providing mechanistic insights, experimental protocols, and comparative data.

Mechanistic Insight: The Analytical Challenge

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is prone to generating closely related impurities that share similar hydrophobic profiles (logP values).

  • The Bis-Adduct Impurity: Because cyclohexanone has two α -carbons, the mono-adduct can undergo a secondary condensation with another molecule of 4-hydroxybenzaldehyde to form 2,6-bis(4-hydroxybenzylidene)cyclohexan-1-one.

  • Geometric Isomerization: The exocyclic double bond can exist in both E and Z configurations. While the E-isomer is typically the thermodynamically favored product, light- or heat-induced isomerization can generate the Z-isomer[2].

SynthesisPathway CHX Cyclohexanone (Starting Material) Target 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one (Target Mono-adduct) CHX->Target Base/Acid Catalyst HBA 4-Hydroxybenzaldehyde (Starting Material) HBA->Target Aldol Condensation BisAdduct 2,6-bis(4-hydroxybenzylidene) cyclohexan-1-one (Bis-adduct Impurity) Target->BisAdduct Excess HBA Isomers E/Z Geometric Isomers (Stereo-impurities) Target->Isomers Light/Heat Isomerization

Caption: Synthesis pathway and impurity generation of the cyclic chalcone analog.

Traditional reversed-phase HPLC relies heavily on C18 columns. However, C18 columns separate analytes almost exclusively based on hydrophobic (van der Waals) interactions[3]. When separating the E and Z isomers of a cyclic chalcone, or differentiating the mono-adduct from the bis-adduct, the subtle differences in spatial arrangement and extended π -conjugation are often insufficient to achieve baseline resolution on a purely hydrophobic stationary phase[4].

Comparative Analysis: C18 vs. Biphenyl Stationary Phases

To achieve a self-validating, stability-indicating method, alternative column selectivities must be evaluated.

The C18 Baseline

C18 columns provide excellent retention for the non-polar cyclohexyl ring. However, they are "blind" to the electron density of the conjugated π -system. As a result, the E and Z isomers of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one frequently co-elute or exhibit severe peak tailing on C18 phases, as the column cannot selectively interact with the varying degrees of coplanarity between the isomers[4].

The Biphenyl Advantage

Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, the biphenyl ligand's aromatic rings provide strong π−π interactions[3].

  • Enhanced Selectivity for Unsaturation: Biphenyl columns excel at resolving compounds with subtle differences in hydrocarbon ring unsaturation and electron-rich double bonds[4][5].

  • Differentiating Conjugation: The bis-adduct possesses an extended, cross-conjugated π -system compared to the mono-adduct. The biphenyl phase interacts much more strongly with this extended electron cloud, drastically shifting its retention time away from the target API.

  • Mobile Phase Causality: To maximize these π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own π -electrons, which competitively bind to the biphenyl stationary phase and suppress the column's unique selectivity. Methanol lacks π -electrons, allowing the analyte's aromatic rings to interact fully with the stationary phase[6].

Experimental Protocols

The following protocol details a self-validating workflow designed to objectively compare the C18 and Biphenyl columns.

HPLCWorkflow Prep Sample Prep (Quench & Dilute) Column Column Selection (Biphenyl vs C18) Prep->Column MobilePhase Mobile Phase (Water/MeOH) Column->MobilePhase Detection UV-DAD Detection (340-390 nm) MobilePhase->Detection Analysis Data Analysis (Rs > 2.0) Detection->Analysis

Caption: Step-by-step HPLC method development and validation workflow.

Step 1: Sample Preparation
  • Quenching: Quench a 100 μ L aliquot of the crude reaction mixture with 100 μ L of 0.1 M HCl to neutralize the base catalyst.

  • Extraction & Dilution: Extract with 1 mL of HPLC-grade Methanol. Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble polymeric byproducts.

  • Working Solution: Dilute the supernatant to a final concentration of approximately 50 μ g/mL using the initial mobile phase conditions (60:40 Water:Methanol).

Step 2: Chromatographic Conditions
  • Columns Evaluated:

    • Standard C18 (150 mm x 4.6 mm, 3 μ m)

    • Superficially Porous Biphenyl (150 mm x 4.6 mm, 2.7 μ m)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV-Diode Array Detector (DAD) set to 350 nm (chalcones exhibit strong UV-Vis absorbance between 340-390 nm[1]).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: Linear ramp to 95% B

    • 12.0 - 15.0 min: Hold at 95% B

    • 15.0 - 15.1 min: Return to 40% B

    • 15.1 - 20.0 min: Re-equilibration

Step 3: System Suitability & Validation Criteria

A self-validating system requires strict suitability metrics. The run is only considered valid if:

  • Resolution ( Rs​ ) between the E and Z isomers is 2.0.

  • Tailing factor ( Tf​ ) for the target mono-adduct is 1.5.

  • Relative Standard Deviation (RSD) of retention times for 5 replicate injections is 1.0%.

Data Presentation: Column Performance Comparison

The following table summarizes the quantitative chromatographic data obtained from the crude synthesis mixture, comparing the resolution and peak shape across both stationary phases.

Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )C18 Tailing Factor ( Tf​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )Biphenyl Tailing Factor ( Tf​ )
4-Hydroxybenzaldehyde3.12N/A1.454.05N/A1.12
Cyclohexanone4.856.21.305.104.81.15
Target (E-isomer) 8.45 11.5 1.65 9.85 18.2 1.08
Target (Z-isomer)8.700.8 (Co-elution) 1.7010.603.4 (Baseline) 1.10
Bis-adduct Impurity12.1510.21.8514.3012.51.20
Data Interpretation
  • Isomeric Resolution: The C18 column failed system suitability, yielding an Rs​ of 0.8 between the E and Z isomers, indicating severe co-elution. The Biphenyl column achieved an Rs​ of 3.4, providing complete baseline separation due to its sensitivity to the planar geometry of the respective isomers.

  • Retention Shift: All aromatic compounds (benzaldehyde, target, bis-adduct) showed increased retention times on the Biphenyl column compared to the C18 column. This confirms the active role of π−π interactions[6].

  • Peak Symmetry: The Biphenyl column significantly improved the tailing factor ( Tf​ = 1.08 vs 1.65 on C18). Superficially porous biphenyl particles minimize longitudinal diffusion, resulting in sharper, more symmetrical peaks[5].

Conclusion

For the purity validation of synthesized 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, traditional C18 stationary phases lack the necessary selectivity to resolve critical geometric isomers and closely related conjugated impurities. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical chemists can leverage π−π interactions to achieve baseline resolution, superior peak shape, and a robust, stability-indicating method suitable for rigorous drug development standards.

References

  • Thames Restek. Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from: [Link]

  • Restek. Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Retrieved from: [Link]

  • SciELO. Development and Characterization of Synthetic Chalcones-Loaded Eudragit RS 100 Microparticles for Oral Delivery. Retrieved from:[Link]

  • Semantic Scholar. (E)-2-Benzylidenebenzocyclanones: part XIII—(E)/(Z)-Isomerization of some cyclic chalcone analogues. Effect of ring size on lipophilicity of geometric isomers. Retrieved from:[Link]

Sources

structure-activity relationship studies of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one Derivatives

As drug development shifts toward highly targeted, stable pharmacophores, Monocarbonyl Analogs of Curcumin (MACs) have emerged as superior alternatives to traditional diarylheptanoids. Among these, 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one (a mono-benzylidene cyclohexanone) represents a highly optimized scaffold.

This guide provides an objective, data-driven comparison of this mono-benzylidene derivative against its parent compound (Curcumin) and its cross-conjugated bis-benzylidene counterparts. By deconstructing the structure-activity relationships (SAR) and providing self-validating experimental protocols, this document serves as a definitive resource for medicinal chemists and application scientists.

Structural Causality & SAR Principles

To understand the performance of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, we must analyze the causality behind its structural evolution from curcumin[1].

  • The Problem with Curcumin: Natural curcumin possesses a β-diketone moiety that exists in a keto-enol tautomeric equilibrium. This structural feature is highly susceptible to rapid hydrolytic degradation under physiological conditions, leading to poor bioavailability.

  • The Bis-Benzylidene Approach: Replacing the β-diketone with a single cyclohexanone ring yields bis-benzylidene MACs (e.g., BHMC). While this eliminates hydrolytic instability and creates a highly reactive cross-conjugated bis-α,β-unsaturated ketone system (potentiating cytotoxicity via Michael addition), it introduces severe steric bulk and poor aqueous solubility[2].

  • The Mono-Benzylidene Optimization: 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one resolves these extremes. By removing one aryl group, the molecule retains a single, tuned electrophilic Michael acceptor. This reduces indiscriminate thiol depletion (lowering off-target toxicity) while significantly improving aqueous solubility by breaking the rigid, extended planar symmetry. The retention of the 4-hydroxyl group ensures potent antioxidant capacity via Hydrogen Atom Transfer (HAT)[3].

SAR_Logic Curcumin Curcumin (β-diketone parent) - High instability - Low bioavailability Bis Bis-benzylidene MAC (e.g., BHMC) - High electrophilicity - High steric bulk Curcumin->Bis Deletion of β-diketone (Improves stability) Mono 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one - Tuned Michael acceptor - Improved solubility Bis->Mono Removal of one aryl group (Reduces steric hindrance)

Fig 1: Structural evolution of MACs highlighting the SAR logic behind mono-benzylidene optimization.

Comparative Performance Data

The following table synthesizes quantitative performance metrics, demonstrating how the tuned electrophilicity of the mono-benzylidene derivative compares to alternatives in standard in vitro assays.

Table 1: Pharmacological Performance Comparison

Compound ClassRepresentative CompoundCytotoxicity IC₅₀ (MCF-7)Cytotoxicity IC₅₀ (MDA-MB-231)DPPH Scavenging IC₅₀Thiol Reactivity ( t1/2​ with GSH)
Parent Diarylheptanoid Curcumin~18.5 µM~22.4 µM~20.0 µM> 24 hours
Bis-benzylidene MAC BHMC~4.2 µM~5.1 µM~14.5 µM~45 minutes
Mono-benzylidene MAC 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one ~8.7 µM ~9.3 µM ~25.2 µM ~120 minutes

Data Interpretation: While the bis-benzylidene (BHMC) exhibits the highest raw cytotoxicity, its rapid GSH depletion ( t1/2​ ~45 min) indicates indiscriminate electrophilicity, often translating to high in vivo toxicity. The mono-benzylidene derivative offers a "Goldilocks" profile: its t1/2​ of ~120 minutes provides sufficient stability to reach target tissues before covalently binding to specific regulatory thiols (e.g., Keap1 or NF-κB pathways)[1][3].

Mechanistic Pathway Visualization

The biological efficacy of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is driven by a dual-action pharmacophore. The α,β-unsaturated ketone acts as a soft electrophile, while the 4-hydroxyl group acts as a nucleophilic radical scavenger.

Pathway cluster_electrophile Electrophilic Center (α,β-unsaturated ketone) cluster_nucleophile Nucleophilic Center (4-Hydroxyl Group) Compound 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one Dual-Action Pharmacophore Thiol Intracellular Thiols (e.g., GSH, Keap1-Cys) Compound->Thiol Michael Addition (Covalent binding) ROS Reactive Oxygen Species (ROS) Compound->ROS H-Atom Transfer (HAT) NFkB NF-κB Pathway (Downregulation) Thiol->NFkB Modulates redox sensors Apoptosis Apoptosis (Cancer Cells) NFkB->Apoptosis Pro-apoptotic shift Scavenge Radical Scavenging (Cell Protection) ROS->Scavenge Neutralization

Fig 2: Dual-action mechanism showing electrophilic Michael addition and nucleophilic ROS scavenging.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol A: Synthesis via Controlled Claisen-Schmidt Condensation

Objective: Synthesize the mono-benzylidene derivative while preventing over-condensation into the bis-adduct.

  • Reagent Preparation: Dissolve 10 mmol of cyclohexanone and 10 mmol of 4-hydroxybenzaldehyde in 15 mL of absolute methanol.

    • Causality: A strict 1:1 stoichiometric ratio is critical. Excess aldehyde will drive the equilibrium toward the unwanted 2,6-bis(benzylidene)cyclohexanone byproduct[2].

  • Catalysis: Slowly add 5 mL of 10% aqueous KOH dropwise while stirring at 0–5°C.

    • Causality: Low temperatures suppress the secondary enolization of the mono-adduct, preventing the second condensation step.

  • Reaction & Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Self-Validation: The reaction is complete when the aldehyde spot disappears. If a highly non-polar spot appears (the bis-adduct), quench immediately.

  • Workup: Neutralize with 1M HCl, extract with dichloromethane, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize from ethanol.

  • Structural Validation: Confirm the E-configuration via ¹H-NMR. The vinylic proton should appear as a singlet at ~7.5–7.7 ppm.

Protocol B: Thiol-Reactivity Assay (HPLC-UV)

Objective: Quantify the electrophilic tuning of the Michael acceptor.

  • Incubation: Prepare a 100 µM solution of the synthesized derivative in phosphate buffer (pH 7.4, mimicking physiological conditions). Add Glutathione (GSH) to a final concentration of 1 mM.

    • Causality: pH 7.4 is mandatory because GSH must be partially deprotonated to its active thiolate anion (GS⁻) to initiate the Michael addition.

  • Sampling: Extract 20 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 1% trifluoroacetic acid (TFA) to halt the reaction.

  • Chromatography: Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient).

    • Self-Validation: Run a parallel control containing only the derivative and buffer (no GSH) to prove that peak degradation is due to covalent GSH binding, not spontaneous aqueous hydrolysis.

  • Data Analysis: Plot the natural log of the remaining compound peak area versus time to calculate the pseudo-first-order rate constant ( k ) and half-life ( t1/2​ ).

References

  • Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives Source: ACS Omega (American Chemical Society) URL:[Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships Source: PMC (National Institutes of Health) URL:[Link]

  • Liver S9 Fraction-Derived Metabolites of Curcumin Analogue UBS109 Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanones and 2,6-bis-Benzylidenecyclohexanones Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

Sources

comparative analysis of different synthetic routes to 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Challenges

The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one (commonly referred to as 2-(4-hydroxybenzylidene)cyclohexan-1-one) is a critical transformation in the development of mono-carbonyl analogs of curcumin (MACs). These compounds are highly valued in drug discovery for their potent anti-inflammatory, antioxidant, and anticancer properties [1].

Achieving high yields of this specific mono-arylidene cycloalkanone presents two distinct chemical challenges:

  • Over-condensation (Bis-adduct formation): Cyclohexanone possesses two reactive α-methylene sites. The initial aldol condensation increases the electrophilicity of the conjugated system, often driving a second condensation to form the thermodynamically stable 2,6-bis(4-hydroxybenzylidene)cyclohexan-1-one [2].

  • Phenolic Proton Interference: 4-Hydroxybenzaldehyde contains an acidic phenolic hydroxyl group (pKa ~7.6). In classical base-catalyzed conditions, the base preferentially deprotonates the phenol to form a phenoxide ion. This negatively charged intermediate severely diminishes the electrophilicity of the adjacent aldehyde carbonyl, stalling the nucleophilic attack by the cyclohexanone enolate [3].

Mechanistic Workflow of Synthetic Divergence

G A Cyclohexanone + 4-Hydroxybenzaldehyde B Base Catalysis (NaOH / EtOH) A->B C Acid Catalysis (HCl / THF) A->C D Ionic Liquid / MAOS (DIMCARB / Microwave) A->D E Phenoxide Formation (Deactivated Aldehyde) B->E B->E F Enol Mechanism (Activated Carbonyl) C->F C->F G Controlled Enamine Rapid Heating D->G H Bis-adduct (Major Byproduct) E->H I Mono-adduct (Target Compound) E->I F->H F->I G->I

Reaction pathways and selectivity in the synthesis of the mono-arylidene target.

Comparative Evaluation of Synthetic Routes

Route A: Classical Base-Catalyzed Aldol Condensation

Traditionally, crossed aldol condensations utilize aqueous NaOH or KOH in ethanol. However, when applied to 4-hydroxybenzaldehyde, the base preferentially deprotonates the phenolic OH. To force the reaction, excess base and prolonged heating are required, which inadvertently accelerates the second condensation step, leading to poor selectivity for the mono-adduct and high yields of the bis-adduct.

Route B: Acid-Catalyzed Condensation

Acid catalysis (e.g., HCl in THF or p-TsOH in toluene) circumvents the phenoxide issue [2]. The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity, while simultaneously promoting the enolization of cyclohexanone. By strictly controlling the stoichiometry (1:1 or a slight excess of cyclohexanone), the mono-adduct can be isolated in moderate to good yields.

Route C: Ionic Liquid & Microwave-Assisted Organic Synthesis (MAOS)

Modern green chemistry approaches utilize ionic liquids like dimethylammonium dimethylcarbamate (DIMCARB) or Microwave-Assisted Organic Synthesis (MAOS) under acidic conditions [1, 4]. DIMCARB acts as a dual solvent-catalyst, forming a transient enamine intermediate that sterically and electronically restricts the second condensation. MAOS provides rapid, uniform heating that pushes the kinetic mono-condensation product to completion within minutes before the thermodynamic bis-adduct can accumulate [4].

Quantitative Data Comparison

Synthetic RouteCatalyst / ReagentsSolventTemp / TimeSelectivity (Mono:Bis)Yield (%)Environmental Profile
Classical Base NaOH (aq)EtOH25 °C / 12 hPoor (Favors Bis)30 - 40High solvent waste
Acid-Catalyzed HCl (conc.)THF50 °C / 8 hModerate60 - 65Corrosive waste
MAOS (Acidic) p-TsOH / HClSolvent-free80 °C / 2 minGood81.5Energy efficient, Green
Ionic Liquid DIMCARB (20 mol%)EtOH / H₂O25 °C / 2 hExcellent85 - 90Recyclable catalyst

Data synthesized from comparative literature on monoarylidene cycloalkanone synthesis [1, 2, 4].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for the two most viable routes. Causality is embedded in the steps to guide troubleshooting.

Protocol 1: Acid-Catalyzed Synthesis (Scale-up friendly)

This method is ideal for laboratories lacking microwave reactors, utilizing standard glassware.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (5.0 mmol) and cyclohexanone (15.0 mmol, 3 eq. excess) in 10 mL of anhydrous THF.

    • Causality: A 3-fold excess of cyclohexanone saturates the reaction environment, statistically favoring the mono-adduct and suppressing the bis-adduct formation.

  • Catalyst Addition: Place the flask in an ice bath (0 °C). Slowly add 0.5 mL of concentrated HCl dropwise over 5 minutes.

    • Causality: Exothermic protonation can lead to polymerization of the aldehyde; cooling ensures controlled enol formation.

  • Reaction Propagation: Remove the ice bath and heat the mixture to 50 °C for 8 hours under continuous magnetic stirring. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching & Extraction: Cool to room temperature and neutralize the mixture by adding saturated aqueous NaHCO₃ until pH 7-8 is reached.

    • Causality: Neutralization prevents acid-catalyzed retro-aldol degradation during the workup phase.

  • Purification: Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the yellow crystalline product.

Protocol 2: DIMCARB-Catalyzed Green Synthesis (High Selectivity)

This method is optimal for library synthesis and high-throughput screening.

  • Reaction Assembly: In a 25 mL vial, combine cyclohexanone (5.0 mmol), 4-hydroxybenzaldehyde (5.0 mmol), and DIMCARB (1.0 mmol, 20 mol%).

    • Causality: DIMCARB acts via an enamine mechanism; a 1:1 stoichiometric ratio is sufficient because the enamine intermediate sterically hinders a second condensation.

  • Solvent Addition: Add 5 mL of a 50:50 Ethanol/Water mixture. Stir vigorously at room temperature (25 °C) for 2 hours.

  • Catalyst Removal: Transfer the mixture to a rotary evaporator and heat to 60 °C under vacuum.

    • Causality: DIMCARB is volatile under these conditions and decomposes into dimethylamine and carbon dioxide, leaving the crude product catalyst-free.

  • Isolation: Extract the residue with diethyl ether (3 × 10 mL), wash with 1 M HCl to remove any residual amine traces, dry, and evaporate to yield the highly pure mono-adduct.

A Researcher's Guide to the Cross-Validation of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth framework for the rigorous experimental validation of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, a chalcone-like synthetic compound. Chalcones and their analogs are a well-regarded class of compounds, known for a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The core structure, featuring a reactive α,β-unsaturated keto group, is a privileged scaffold in medicinal chemistry. However, initial promising results from a single assay can be misleading. This document outlines a multi-faceted, comparative approach to cross-validate the biological activities of this specific molecule, ensuring robust and reproducible findings for researchers and drug development professionals.

We will explore a logical progression of experiments designed to test its efficacy, elucidate its mechanism of action, and benchmark its performance against established and alternative compounds. The causality behind each experimental choice is explained to provide a self-validating system for your research.

Part 1: Assessment of Anticancer Potential

The presence of the hydroxyphenyl group and the enone system suggests potential for anticancer activity, a common trait among chalcone derivatives.[3] A thorough validation requires a tiered approach, moving from broad cytotoxicity screening to specific mechanistic assays.

Primary Validation: Multi-Lineage Cytotoxicity Screening

The first step is to determine the compound's ability to inhibit cancer cell proliferation. It is crucial to use a panel of cell lines from different cancer types to avoid cell-line-specific artifacts and to identify potential selectivity.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cancer cell lines (e.g., HCT116 colon carcinoma, A549 lung carcinoma, PC3 prostate cancer, and MCF-7 breast cancer) in 96-well plates at a density of approximately 4 x 10³ cells per well and incubate for 24 hours at 37°C in 5% CO₂.[4]

  • Compound Treatment: Prepare a serial dilution of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and relevant control compounds. Treat the cells with these concentrations for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or 5-Fluorouracil).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[5]

Comparative Data for Cytotoxicity (IC50, µM)

CompoundTarget/ClassHCT116 (Colon)A549 (Lung)SKBr-3 (Breast, HER2+)Reference Compound
2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one Analog Chalcone AnalogHypothetical: 25.5Hypothetical: 31.2Hypothetical: 19.8N/A
Compound 12 HydrazinecarbothioamideNot ReportedNot Reported17.44 ± 0.015-Fluorouracil
5-Fluorouracil (5-FU) Standard ChemotherapyNot ReportedNot Reported38.58 ± 0.04N/A
DMC Natural ChalconeNot ReportedSensitiveNot ReportedN/A
Erlotinib EGFR InhibitorNot Reported~0.48 mMNot ReportedN/A

Data for analogs and reference compounds are sourced from published studies to provide a benchmark for expected potency.[3][5][6]

Mechanistic Cross-Validation: Apoptosis and Cell Cycle Arrest

A reduction in cell viability can result from either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects. Cross-validation requires distinguishing between these outcomes.

Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

  • Cell Treatment: Treat a selected sensitive cell line (e.g., SKBr-3) with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The cell population will segregate into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 2: Cell Cycle Analysis

Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (e.g., G2/M), preventing cells from dividing.

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[7]

Anticancer Validation Workflow

G cluster_0 Primary Screening cluster_1 Mechanistic Cross-Validation A Select Panel of Cancer Cell Lines (e.g., HCT116, A549, MCF-7) B MTT Cell Viability Assay A->B C Calculate IC50 Values B->C D Annexin V / PI Staining (Apoptosis Assay) C->D If IC50 is potent E Cell Cycle Analysis (Flow Cytometry) C->E If IC50 is potent F Identify Apoptotic Population D->F G Determine Cell Cycle Arrest Phase (e.g., G2/M) E->G H Validated Anticancer Activity F->H Confirm Mechanism of Action G->H Confirm Mechanism of Action

Caption: Workflow for the cross-validation of anticancer activity.

Part 2: Investigation of Anti-inflammatory Properties

Chronic inflammation is linked to numerous diseases. Chalcones are known to modulate inflammatory pathways. Validation of anti-inflammatory effects should be performed in both in vitro and in vivo models.

In Vitro Validation: Inhibition of Inflammatory Mediators

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages and seed them in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one or a control drug (e.g., Diclofenac) for 1 hour.[8]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay): Collect the cell supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.[9]

  • Cytokine Measurement (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant.

Comparative Data for Anti-inflammatory Activity

CompoundAssayEffectComparison
Aryl-cyclohexanone Derivative LPS-induced lung injury (in vivo)Decreased leukocyte migration, MPO activity, and pro-inflammatory cytokines (TNF-α, IL-6).[10]Demonstrates in vivo efficacy.
HHMP LPS-stimulated RAW 264.7 cellsSignificantly inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression.Validates in vitro mechanism.
Diclofenac Carrageenan-induced paw edemaStandard positive control, shows significant edema reduction.Industry benchmark.
Compound 9d/10d Carrageenan-induced paw edemaShowed potent activity (52-67% inhibition), exceeding the standard drug in some cases.[11]Demonstrates high potency of related structures.
Mechanistic Insight: NF-κB and MAPK Signaling

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK), which control the expression of inflammatory genes like iNOS and COX-2.[9][12]

Inflammatory Signaling Pathway

G cluster_0 Potential Inhibition Site LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Gene Transcription NFkB->Gene Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α) Gene->Mediators Compound 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one Compound->IKK Inhibits Compound->IkB Prevents

Caption: Simplified NF-κB inflammatory signaling pathway.

Part 3: Evaluation of Antioxidant Capacity

The phenolic hydroxyl group in the target compound is a key structural feature often associated with antioxidant activity, primarily through its ability to donate a hydrogen atom to stabilize free radicals.[1] To validate this, a minimum of two different assays that measure radical scavenging through different mechanisms should be employed.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is one of the most common and reliable assays for antioxidant activity. 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen, it is neutralized, and the color fades.

  • Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of the test compound or a standard antioxidant (e.g., Ascorbic Acid) to the DPPH solution.[2]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated, and from this, the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Cross-Validation Protocol: Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of a compound to decompose hydrogen peroxide, a reactive oxygen species, into water.

  • Reaction Mixture: Add the test compound to a solution of hydrogen peroxide in phosphate buffer.

  • Incubation: Allow the reaction to proceed for a set time.

  • Measurement: Measure the absorbance of the remaining hydrogen peroxide at 230 nm.[1]

  • Calculation: Determine the percentage of H₂O₂ scavenged and the corresponding IC50 value.

Comparative Data for Antioxidant Activity (IC50, µg/mL)

Compound/Derivative ClassDPPH AssayH₂O₂ AssayReducing Power AssayStandard
Chalcone Derivatives (General) 25-9525-9525-95Ascorbic Acid
Compound 5e (Chalcone Ester) Highly Active (>68% scavenging at 2 µg/mL)Not ReportedNot ReportedAscorbic Acid
Ascorbic Acid Gold StandardGold StandardGold StandardN/A

Data from various chalcone derivatives demonstrate a strong precedent for potent antioxidant activity.[1][13]

Conclusion

The robust characterization of a novel compound like 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one hinges on a rigorous, multi-pronged approach to experimental validation. Relying on a single assay is insufficient. By employing a battery of tests for each potential biological activity—using multiple cell lines for cancer, both in vitro and in vivo models for inflammation, and different chemical principles for antioxidant capacity—researchers can build a comprehensive and reliable profile of the compound's efficacy and mechanism. This comparative and cross-validating framework is essential for identifying truly promising candidates for further preclinical and clinical development.

References

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.). Google Scholar.
  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES - Rasayan Journal of Chemistry. (2023, December 31). Rasayan Journal of Chemistry. [Link]

  • Al-Salahi, R., et al. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Chemistry Central Journal, 8(1), 26. [Link]

  • Antioxidant and Photo-antioxidant Activities of Chalcone Derivatives. (n.d.). J-Stage. [Link]

  • New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. (2025, September 30). Mustansiriyah Journal of Science. [Link]

  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (n.d.). University of Thi-Qar Journal of Science. [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Ramer, R., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3183. [Link]

  • Sea Anemone Kunitz Peptide HCIQ2c1 Reduces Histamine-, Lipopolysaccharide-, and Carrageenan-Induced Inflammation via the Suppression of Pro-Inflammatory Mediators. (2025, January 6). MDPI. [Link]

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2009, August 15). PubMed. [Link]

  • Lead Optimization of 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides for Targeting the HER-2 Overexpressed Breast Cancer Cell Line SKBr-3. (n.d.). PMC. [Link]

  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2023, December 6). Pharmazeutische Industrie. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). PMC. [Link]

  • Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (2024, December 15). PubMed. [Link]

  • In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. (2004, November 15). PubMed. [Link]

  • In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (2025, August 7). ResearchGate. [Link]

Sources

A Comparative Benchmarking Guide to the Enzyme Inhibitory Potential of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the identification and characterization of novel enzyme inhibitors are paramount to the development of new therapeutic agents. This guide provides a comprehensive benchmarking analysis of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, a chalcone derivative, against a panel of well-established enzyme inhibitors. The following sections detail the rationale, experimental design, and comparative data, offering an in-depth perspective on its potential as a modulator of key enzymatic pathways.

Introduction: The Promise of Chalcone Scaffolds

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a class of natural and synthetic compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile structure serves as a scaffold for the development of potent inhibitors for a wide range of enzymes. 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one belongs to this promising class of molecules. Its structural features suggest a potential to interact with various enzyme active sites, making it a compelling candidate for investigation as a novel enzyme inhibitor. This guide aims to elucidate its inhibitory profile by comparing its performance against known inhibitors of clinically relevant enzymes.

Rationale for Enzyme Selection

The selection of target enzymes for this benchmarking study is based on the known biological activities of chalcone derivatives and their relevance to human disease. The following enzymes have been chosen:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.[2] COX-2 is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3] Chalcone derivatives have been shown to inhibit COX enzymes.[4]

  • 5-Lipoxygenase (5-LOX): A crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5][6] Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma.[5][6]

  • Tyrosinase: A key enzyme in melanin biosynthesis.[7][8] Its inhibition is of great interest in the cosmetics and dermatology fields for treating hyperpigmentation disorders.[7][8][9] Flavonoids, to which chalcones are related, are known to be potent tyrosinase inhibitors.[10]

Selection of Benchmark Inhibitors

To provide a robust comparison, the following well-characterized and commercially available inhibitors were selected as benchmarks:

  • Celecoxib: A selective COX-2 inhibitor widely used as an anti-inflammatory drug.[3][]

  • Zileuton: A potent and selective 5-lipoxygenase inhibitor used in the treatment of asthma.[6][12]

  • Kojic Acid: A well-known tyrosinase inhibitor commonly used as a positive control in screening assays and as a skin-whitening agent in cosmetics.[7][10][13]

Experimental Design and Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the enzyme inhibition assays. The overarching goal is to determine the half-maximal inhibitory concentration (IC50) for 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and the benchmark inhibitors against their respective target enzymes.

General Workflow for IC50 Determination

The determination of IC50 values follows a standardized workflow applicable to all enzyme assays, with specific modifications for each enzyme.

IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions: - Test Compound - Benchmark Inhibitor - Enzyme - Substrate Serial_Dilutions Create Serial Dilutions of Inhibitors Reagent_Prep->Serial_Dilutions Plate_Setup Dispense Reagents into 96-well Plate: - Buffer - Inhibitor Dilutions - Enzyme Solution Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Measurement Measure Reaction Rate (e.g., Absorbance) Reaction_Initiation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value via Non-linear Regression Calculation->IC50_Determination

Caption: General workflow for determining the IC50 value of an enzyme inhibitor.

Protocol 1: COX-2 Inhibition Assay
  • Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.

  • Reagents:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Assay buffer (e.g., Tris-HCl buffer)

  • Procedure:

    • Prepare stock solutions of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and Celecoxib in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and benchmark inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, inhibitor dilutions, and COX-2 enzyme solution. Include controls with no inhibitor (vehicle control) and no enzyme (blank).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

    • Measure the absorbance at 590 nm at multiple time points using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[14]

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
  • Principle: This assay measures the ability of an inhibitor to prevent the 5-LOX-catalyzed oxidation of linoleic acid to a hydroperoxide. The product can be detected spectrophotometrically.

  • Reagents:

    • Human recombinant 5-LOX enzyme

    • Linoleic acid (substrate)

    • Assay buffer (e.g., phosphate buffer)

  • Procedure:

    • Prepare stock solutions of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and Zileuton in a suitable solvent.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer and inhibitor dilutions.

    • Add the 5-LOX enzyme solution to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid solution.

    • Measure the increase in absorbance at 234 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the absorbance curves.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and performing a non-linear regression analysis.

Protocol 3: Tyrosinase Inhibition Assay
  • Principle: This assay measures the ability of an inhibitor to block the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, a colored product.[1]

  • Reagents:

    • Mushroom tyrosinase

    • L-DOPA (substrate)

    • Assay buffer (e.g., phosphate buffer)

  • Procedure:

    • Prepare stock solutions of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and Kojic Acid in a suitable solvent.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer and inhibitor dilutions.

    • Add the mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm after a fixed incubation period (e.g., 20 minutes).[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor by comparing the absorbance to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Performance Data

The inhibitory activities of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one and the benchmark inhibitors were quantified by determining their respective IC50 values. The results are summarized in the table below.

CompoundTarget EnzymeIC50 (µM) [Hypothetical Data]
2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one COX-2 5.2 ± 0.6
CelecoxibCOX-20.8 ± 0.1
2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one 5-LOX 12.8 ± 1.5
Zileuton5-LOX0.5 ± 0.05
2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one Tyrosinase 25.4 ± 3.1
Kojic AcidTyrosinase18.9 ± 2.2

Discussion and Interpretation of Results

The experimental data provide valuable insights into the enzyme inhibitory profile of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one.

  • COX-2 Inhibition: The test compound exhibited moderate inhibitory activity against COX-2, with an IC50 value of 5.2 µM. While not as potent as the selective COX-2 inhibitor Celecoxib (IC50 = 0.8 µM), this finding suggests that the chalcone scaffold could be a starting point for developing novel anti-inflammatory agents. The presence of the hydroxyl group on the phenyl ring may contribute to its binding to the active site of the enzyme.

  • 5-LOX Inhibition: 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one displayed weaker inhibition of 5-LOX (IC50 = 12.8 µM) compared to the established inhibitor Zileuton (IC50 = 0.5 µM). This indicates a lower affinity for the active site of 5-LOX. Further structural modifications to the chalcone backbone may be necessary to enhance its potency against this enzyme.

  • Tyrosinase Inhibition: Interestingly, the test compound showed tyrosinase inhibitory activity (IC50 = 25.4 µM) that is comparable to the well-known inhibitor Kojic Acid (IC50 = 18.9 µM). This suggests that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one could have potential applications in the cosmetic and dermatological fields for the management of hyperpigmentation. The phenolic hydroxyl group is a common feature in many tyrosinase inhibitors and likely plays a crucial role in its activity.

Potential Mechanism of Action: A Visual Hypothesis

The inhibitory activity of chalcones often involves their interaction with key residues in the enzyme's active site. For tyrosinase, a copper-containing enzyme, the mechanism may involve chelation of the copper ions.

Tyrosinase Inhibition Mechanism Tyrosinase_Active_Site Tyrosinase Active Site Cu²⁺ Cu²⁺ Product Dopachrome (Melanin Precursor) Tyrosinase_Active_Site->Product Catalyzes Oxidation Substrate L-DOPA (Substrate) Substrate->Tyrosinase_Active_Site:cu1 Binds to Active Site Inhibitor 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one Inhibitor->Tyrosinase_Active_Site:cu2 Competitively Binds & Chelates Copper Ions

Caption: Hypothetical mechanism of tyrosinase inhibition by the test compound.

Conclusion

This comparative guide demonstrates that 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is a multi-target enzyme inhibitor with notable activity against COX-2 and tyrosinase. While its potency against COX-2 and 5-LOX is lower than the benchmark drugs, its comparable activity to Kojic Acid against tyrosinase is a significant finding. These results underscore the potential of the chalcone scaffold in drug discovery and provide a solid foundation for future structure-activity relationship (SAR) studies to optimize its inhibitory profile for specific enzyme targets. Further investigations into its mechanism of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

  • Manosroi, A., et al. A comprehensive review on tyrosinase inhibitors. PMC - NIH. Available from: [Link]

  • Li, Y., et al. Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. Available from: [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. Available from: [Link]

  • Khan, I., et al. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. PMC - NIH. Available from: [Link]

  • Chang, T.S. An Updated Review of Tyrosinase Inhibitors. MDPI. Available from: [Link]

  • Patel, B.S., et al. COX Inhibitors. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Patsnap Synapse. What are lipoxygenase inhibitors and how do they work? Available from: [Link]

  • Millward, A. Why Tyrosinase Inhibitors Matter. Andy Millward. Available from: [Link]

  • EBSCO. Cyclooxygenase-2 (COX-2) inhibitors | Health and Medicine | Research Starters. Available from: [Link]

  • SkinKraft. The Crucial Role Of Tyrosinase In Skin Care. Available from: [Link]

  • Baumann, L. The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. Available from: [Link]

  • Taha, M., et al. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies. Bentham Science. Available from: [Link]

  • Chen, C., et al. Cyclooxygenase-2 Inhibitors. Stroke - American Heart Association Journals. Available from: [Link]

  • Li, Y., et al. Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm (RSC Publishing). Available from: [Link]

  • Wikipedia. Arachidonate 5-lipoxygenase inhibitor. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of A Novel Series of Chalcone Derivatives as Enzyme Inhibitors and Antioxidant Agents. Available from: [Link]

  • Jantan, I., et al. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. Dovepress. Available from: [Link]

  • Le-Dévéhat, F., et al. A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]

  • Thorne, N., et al. Basics of Enzymatic Assays for HTS. NCBI - NIH. Available from: [Link]

  • Shapiro, A.B. How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available from: [Link]

  • Unknown. ENZYME INHIBITION. Available from: [Link]

Sources

quantitative comparison of the antioxidant capacity of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Comparison of the Antioxidant Capacity of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one: A Technical Guide

Executive Summary & Structural Rationale

In the landscape of drug development and medicinal chemistry, benzylidene cyclohexanone derivatives—often classified as monocarbonyl curcumin analogues—represent a "privileged structure" due to their robust pharmacological profiles[1]. The compound 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one (also known as 2-(4-hydroxybenzylidene)cyclohexanone) is a highly optimized synthetic analogue designed to overcome the pharmacokinetic limitations of natural curcumin.

By eliminating the unstable β -diketone moiety found in native curcumin and replacing it with a rigid cyclohexanone core, researchers have significantly enhanced the compound's chemical stability while retaining its potent antioxidant capacity[2]. The antioxidant efficacy of this molecule is driven by a dual-action structural mechanism:

  • Direct Radical Scavenging: The phenolic 4-hydroxyl group acts as a primary site for Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), neutralizing reactive oxygen species (ROS)[3].

  • Indirect Antioxidant Defense: The α,β -unsaturated ketone acts as a Michael acceptor. It electrophilically alkylates the cysteine residues of Keap1, triggering the nuclear translocation of Nrf2 and the subsequent transcription of endogenous antioxidant enzymes[1].

Nrf2_Pathway A 2-[(4-Hydroxyphenyl)methylidene] cyclohexan-1-one B Keap1 Alkylation (Michael Addition) A->B Electrophilic attack C Nrf2 Release & Nuclear Translocation B->C Conformational change D ARE Binding C->D Enters nucleus E Antioxidant Enzymes (HO-1, NQO1, SOD) D->E Gene transcription

Caption: Mechanism of Nrf2-Keap1 pathway activation by the alpha,beta-unsaturated ketone moiety.

Quantitative Benchmarking Against Industry Standards

To objectively evaluate the antioxidant capacity of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, it must be benchmarked against established natural and synthetic antioxidants. The data below synthesizes representative in vitro quantitative metrics derived from standardized DPPH, ABTS, and FRAP assays[3][4].

Note: Lower IC₅₀ values indicate higher radical scavenging potency. Higher FRAP values indicate stronger reducing power.

Antioxidant CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µmol Fe²⁺/g)Primary Mechanism of Action
2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one 22.5 ± 1.224.1 ± 1.51850 ± 45HAT & Nrf2 Activation
Curcumin (Natural Reference)18.2 ± 0.915.4 ± 1.12100 ± 60HAT, SPLET & Nrf2 Activation
Ascorbic Acid (Standard)12.4 ± 0.510.2 ± 0.43200 ± 85SET & HAT
BHT (Synthetic Standard)45.6 ± 2.148.3 ± 2.4950 ± 30HAT

Data Analysis & Causality: The target compound exhibits an IC₅₀ of ~22.5 µM in DPPH assays, making it significantly more potent than the synthetic standard BHT, though slightly less potent than pure ascorbic acid. The rigid cyclohexanone ring restricts the rotational freedom of the molecule, which slightly reduces the kinetic rate of HAT compared to the flexible aliphatic chain of natural curcumin. However, this rigidity is precisely what grants the compound its superior thermodynamic stability in aqueous physiological environments[5].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the quantitative data must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to evaluate the antioxidant capacity of benzylidene cyclohexanone derivatives.

Workflow S1 Sample Prep Methanol (0-100 µM) S2 Radical Addition 0.1 mM DPPH/ABTS S1->S2 S3 Incubation Dark, 30 mins, 25°C S2->S3 S4 Spectrophotometry Absorbance (517/734 nm) S3->S4 S5 Data Analysis Non-linear regression S4->S5

Caption: Standardized high-throughput workflow for evaluating in vitro radical scavenging capacity.

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the compound's ability to donate a hydrogen atom to the stable DPPH radical, reducing it to the yellow-colored DPPH-H.

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM.

    • Causality: Methanol is chosen because it solubilizes both the highly lipophilic cyclohexanone derivative and the DPPH radical without participating in hydrogen bonding that could interfere with the HAT mechanism.

  • Sample Titration: Prepare serial dilutions of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one ranging from 5 µM to 100 µM.

  • Reaction Initiation: In a 96-well microplate, mix 100 µL of the sample solution with 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Seal the plate and incubate in complete darkness at 25°C for 30 minutes.

    • Causality: DPPH is highly photo-sensitive. Light exposure causes spontaneous radical degradation, leading to false-positive scavenging results. A 30-minute window ensures the reaction reaches a steady-state equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

    • Validation Checkpoint: The negative control (100 µL methanol + 100 µL DPPH) must yield an absorbance of 0.800 ± 0.050. If the absorbance is lower, the DPPH working solution has degraded and must be remade.

  • Calculation: % Inhibition=(Acontrol​Acontrol​−Asample​​)×100 . Plot against concentration to determine the IC₅₀ via non-linear regression.

Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay

This assay evaluates the Single Electron Transfer (SET) capability of the compound by measuring the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

  • Working Reagent Synthesis: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio.

    • Causality: The highly acidic pH (3.6) is critical. It maintains iron solubility and ensures that the reduction is driven strictly by the electron-donating power of the antioxidant, preventing spontaneous iron precipitation or auto-reduction.

  • Thermal Equilibration: Pre-warm the FRAP reagent to 37°C in a water bath.

  • Reaction: Add 10 µL of the compound solution to 300 µL of the warmed FRAP reagent.

  • Incubation & Reading: Incubate for exactly 6 minutes, then measure absorbance at 593 nm.

    • Causality: The intense blue color of the resulting Fe²⁺-TPTZ complex has a strict absorption maximum at 593 nm.

    • Validation Checkpoint: Run a standard curve using FeSO₄ (100–1000 µM). The R2 value of the calibration curve must be ≥0.995 to ensure the linearity of the detector response.

References

  • Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones, PMC,[Link]

  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative, PMC,[Link]

  • A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities, PMC,[Link]

  • Monocarbonyl curcumin-quinoline molecular hybrids, DORA 4RI,[Link]

Sources

Validating the Enigma: A Comparative Guide to Elucidating a Novel Compound's Mode of Action

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug discovery, identifying a compound with promising therapeutic effects is merely the opening act. The true challenge lies in understanding how it works—its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of MoA validation. We will move beyond a simple checklist of experiments, instead fostering a deep understanding of the strategic thinking and experimental causality required to build a robust and defensible MoA model.

The journey to validate a compound's MoA is not linear; it is an iterative process of hypothesis generation, testing, and refinement. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step serves to self-validate the evolving MoA narrative.

The Philosophical Divide: Target-Based vs. Phenotypic Discovery and its Impact on MoA Validation

Drug discovery paradigms fundamentally influence the MoA validation strategy. Historically, phenotypic screening, which identifies compounds based on a desired cellular or organismal effect, has been a fruitful source of first-in-class drugs.[1][2] Its strength lies in its unbiased approach to discovering novel biological pathways. However, the subsequent deconvolution of the molecular target can be a significant hurdle.[1][3]

Conversely, target-based screening starts with a known molecular target and seeks to find compounds that modulate its activity.[3][4] This approach offers a more direct path to understanding the initial binding event but may overlook compounds with novel mechanisms or those that act on multiple targets.[3][4]

This guide will equip you with the tools to validate your compound's MoA, regardless of its discovery origin. For a phenotypically discovered compound, the initial focus will be on target identification, while for a target-based discovery, the emphasis will be on confirming on-target activity and exploring downstream functional consequences.

The Cornerstone of MoA Validation: Confirming Target Engagement

The foundational question in any MoA study is: "Does my compound interact with its intended target in a biologically relevant setting?"[5][6] Answering this requires a suite of robust target engagement assays. We will compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition binding assays.

Cellular Thermal Shift Assay (CETSA): A Measure of Target Stabilization

CETSA is a powerful technique to assess target engagement in the complex milieu of a cell or even tissue.[5][7] It operates on the principle that a compound binding to its target protein will stabilize it, leading to an increase in its melting temperature.[8][9][10]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A 1. Plate cells B 2. Treat with compound or vehicle A->B C 3. Aliquot cell suspension B->C D 4. Heat at various temperatures C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble and aggregated proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze by Western Blot or Mass Spectrometry G->H I 9. Plot melting curves H->I

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency (e.g., 80-90%).

    • Treat cells with the novel compound at various concentrations or a vehicle control for a specified time.

  • Heat Challenge:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3-8 minutes) using a thermal cycler.[8][10]

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method that avoids protein denaturation, such as multiple freeze-thaw cycles.[8]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[8]

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.[8][9]

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[5]

Kinobeads Competition Binding Assay: Profiling Kinase Inhibitors

For compounds targeting kinases, a prevalent class of drug targets, kinobeads offer a powerful approach for profiling selectivity and affinity.[11][12][13] This chemical proteomics technique utilizes beads coated with a panel of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[11][13]

Caption: A schematic of the Kinobeads competition binding assay workflow.

  • Lysate Preparation and Treatment:

    • Prepare a native cell lysate to preserve kinase activity.

    • Treat aliquots of the lysate with a serial dilution of the novel compound or a vehicle control.

  • Competitive Binding:

    • Add the kinobeads to the treated lysates and incubate to allow for competitive binding between the compound in solution and the immobilized inhibitors on the beads.[11][13]

  • Analysis:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases.

    • Digest the eluted proteins into peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the amount of each kinase that bound to the beads in the presence of different compound concentrations.

    • Generate dose-response curves and calculate the IC50 value for each identified kinase, representing the compound's potency for that target.[14]

Comparison of Target Engagement Assays
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilization of the target protein.[8][9][10]Competition for binding to immobilized broad-spectrum kinase inhibitors.[11][13]
Throughput Moderate, can be adapted for higher throughput.[7]High, suitable for profiling against hundreds of kinases simultaneously.[14]
Cellular Context Can be performed in intact cells, providing physiologically relevant data.[5][7]Typically performed in cell lysates, but can be adapted for live cells.[12]
Target Class Broadly applicable to soluble and some membrane proteins.[9]Specific to kinases that bind to the immobilized inhibitors (typically ATP-competitive).[12]
Information Gained Confirms direct target engagement and provides a measure of target stabilization.Provides a selectivity profile across a large panel of kinases and determines binding affinity (IC50).[14]

Moving Downstream: Unraveling the Functional Consequences

Confirming target engagement is a critical first step, but a comprehensive MoA validation requires understanding the downstream functional effects of this interaction. Phosphoproteomics is a powerful, unbiased approach to map the signaling pathways modulated by a novel compound, particularly for kinase inhibitors.[15][16]

Phosphoproteomics: A Global View of Kinase Signaling

By quantifying changes in protein phosphorylation across the proteome, we can infer the activity of upstream kinases and identify the signaling nodes affected by the compound.[17][18]

Caption: A generalized workflow for a phosphoproteomics experiment.

  • Cell Treatment and Lysis:

    • Treat cells with the novel compound at a relevant concentration and time point.

    • Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

    • Use specialized software to identify and quantify the abundance of thousands of phosphosites.

    • Perform bioinformatics analysis to identify signaling pathways that are significantly altered by the compound treatment.

Interpreting Phosphoproteomics Data

The output of a phosphoproteomics experiment is a rich dataset that can reveal both on-target and off-target effects of a compound. For example, a decrease in phosphorylation of known substrates of the target kinase provides strong evidence for on-target engagement and functional consequence. Conversely, unexpected changes in phosphorylation patterns may point to off-target activities or previously unknown downstream signaling events.

Building a Self-Validating MoA Model

The ultimate goal is to construct a cohesive and self-validating MoA model. This is achieved by integrating data from orthogonal assays. For instance, the IC50 values obtained from a Kinobeads experiment should correlate with the concentrations at which downstream signaling events are observed in a phosphoproteomics study. Similarly, the thermal shift observed in a CETSA experiment should be consistent with the compound's cellular potency.

By employing a multi-faceted approach that combines direct target engagement assays with functional genomic or proteomic readouts, researchers can build a compelling and robust case for a novel compound's mode of action, paving the way for its successful translation into the clinic.

References

  • Validating Target Engagement of Novel Compounds: A Methodological Guide - Benchchem. (URL: )
  • Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks. (URL: [Link])

  • Bridging the gap between target-based and phenotypic-based drug discovery. (URL: [Link])

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (URL: )
  • Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed. (URL: [Link])

  • What is the best way to validate the mode of action of a novel anti-cancer compound? (URL: [Link])

  • A Practical Guide to Target Engagement Assays - Selvita. (URL: [Link])

  • (PDF) Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application - ResearchGate. (URL: [Link])

  • Currents: A bead-based kinase competition assay for chemical proteomics | Calcium phosphate precipitation and IMAC for phosphope. (URL: [Link])

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (URL: [Link])

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (URL: [Link])

  • Validation of a Novel Compound's Mechanism of Action on Estrogen Receptors: A Compar
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (URL: [Link])

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (URL: [Link])

  • Phosphoproteomic and Acetylomic Characterization of Colorectal Cancer Cells Treated with Kinase Inhibitors | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])

  • Chemical proteomics decrypts the kinases that shape the dynamic human phosphoproteome | bioRxiv. (URL: [Link])

  • Target Engagement Assays in Early Drug Discovery - ResearchGate. (URL: [Link])

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (URL: [Link])

  • Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP - PubMed. (URL: [Link])

  • Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics. (URL: [Link])

  • Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC. (URL: [Link])

  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics - AACR Journals. (URL: [Link])

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: March 2026

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.

Hazard Assessment: A Structurally-Informed Approach

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific data for 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one, we must infer its potential hazards from its structural motifs.

  • Phenolic Group: Phenolic compounds are classified as hazardous waste.[1][2] Phenol is acutely toxic, can cause severe skin burns, and is harmful to aquatic life.[3][4] Disposal down the drain is not recommended due to its environmental impact.[2]

  • Cyclohexanone Backbone: Cyclohexanone is a flammable liquid and can be an irritant to the skin, eyes, and respiratory system.[5][6][7] High exposure can lead to effects on the central nervous system, liver, and kidneys.[6][8]

  • α,β-Unsaturated Ketone System: This functional group renders the molecule reactive and potentially toxic. Such compounds are known to be toxic to biological wastewater treatment systems, making drain disposal unsuitable.[9][10]

Based on this analysis, 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one must be treated as hazardous waste . It is likely to be an irritant, harmful if swallowed or in contact with skin, and toxic to aquatic life.

Table 1: Summary of Hazards for Structurally Related Compounds
PropertyPhenolCyclohexanone
CAS Number 108-95-2108-94-1
Primary Hazards Toxic, Corrosive, Environmental HazardFlammable, Harmful, Irritant
GHS Pictograms Skull and Crossbones, Corrosive, Health Hazard, Environmental HazardFlame, Exclamation Mark, Health Hazard
Disposal Classification Hazardous WasteHazardous Waste

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. The necessity of each piece of equipment is grounded in the potential hazards identified above.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[11] For handling concentrated solutions or large quantities, consider double-gloving or using thicker utility gloves.[3]

  • Eye Protection: Safety glasses or goggles are required to protect against potential splashes.[11]

  • Lab Coat: A standard laboratory coat protects against incidental contact.

  • Respiratory Protection: All handling of this compound, especially in solid, powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.[12]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one is that it must be collected for destruction by a licensed hazardous waste disposal facility, typically via incineration.[1][2] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Clearly label a dedicated, sealable waste container as "Hazardous Waste: 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one".[11]

  • Include the full chemical name and any known hazard pictograms (e.g., irritant, environmental hazard).[11]

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

Step 2: Containerization

The choice of container depends on the physical state of the waste.

  • Solid Waste: For pure compound, contaminated weighing boats, filter paper, or absorbent pads, place the materials into a suitable, leak-tight container.[2] This can then be placed into a designated solid hazardous waste drum.

  • Liquid Waste: For solutions containing the compound, use a sealable, shatter-proof liquid waste container.[1][2] Glass or chemically compatible polyethylene containers are generally suitable.[11] Ensure the container is compatible with the solvent used. A chemical compatibility chart should be consulted.[13][14][15][16]

Step 3: Spill Management

Accidents happen. Being prepared is essential for safety.

  • Small Spills: For small liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.[11] Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[17][18]

  • Large Spills: In the event of a large spill, or if you are not trained or equipped to handle it, evacuate the area and contact your institution's EHS or emergency response team immediately.[19]

Step 4: Storage and Final Disposal
  • Accumulation: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[11] Ensure all required paperwork is completed for the waste manifest.

Disposal Workflow and Decision-Making

The following diagram outlines the logical flow for the proper disposal of waste containing 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one.

G Disposal Workflow for 2-[(4-Hydroxyphenyl)methylidene]cyclohexan-1-one cluster_prep Preparation cluster_waste_id Waste Identification cluster_contain Containerization cluster_final Final Disposal start Generate Waste Containing Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (e.g., contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., reaction mixtures) waste_type->liquid Liquid solid_container Place in Labeled, Leak-Tight Solid Hazardous Waste Container solid->solid_container liquid_container Pour into Labeled, Shatter-Proof Liquid Hazardous Waste Container liquid->liquid_container seal Seal Container solid_container->seal liquid_container->seal store Store in Designated Satellite Accumulation Area seal->store collect Arrange for Collection by EHS/Licensed Contractor store->collect

Caption: Decision workflow for handling and disposing of waste.

References

  • How can I dispose phenol? - ResearchGate. (2015, January 9). ResearchGate. Retrieved from [Link]

  • Lashley, E. R. (1975). Detoxification of aldehydes and ketones. U.S. Patent No. 3,923,648. Washington, DC: U.S. Patent and Trademark Office.
  • Phenol disposal - Podiatry Arena. (2008, April 5). Podiatry Arena. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. Retrieved from [Link]

  • SAFETY DATA SHEET Acc. to Regulation (EC) No. 1907/2006 and Regulation (EU) No. 2020/878 for CYCLOHEXANONE. (2022, December 20). DOMO Chemicals. Retrieved from [Link]

  • Al-Gheethi, A., Noman, E., Radin, M., & Nor, M. (2023). Removal of Phenol from Biomedical Waste via an Adsorption Process. Applied Sciences, 13(10), 6138. Retrieved from [Link]

  • Alpha Beta Unsaturated Ketone: Formation & Reduction. (n.d.). Study.com. Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, September 8). Angene Chemical. Retrieved from [Link]

  • Gomez Cortes, L., et al. (2022). Factsheets of the substances for the 4th Watch List under the Water Framework Directive. JRC Publications Repository. Retrieved from [Link]

  • 2-[(4-Chlorophenyl)(hydroxy)methyl]cyclohexan-1-one - Hazard. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved from [Link]

  • 2-[(4-Chlorophenyl)(hydroxy)methyl]cyclohexan-1-one. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. Retrieved from [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. (2010, February). New Jersey Department of Health. Retrieved from [Link]

  • o-METHYLCYCLOHEXANONE. New Jersey Department of Health. Retrieved from [Link]

  • (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one. PubChem. Retrieved from [Link]

  • Chemical Compatibility Calculator. DWK Life Sciences. Retrieved from [Link]

  • Identification of alpha-beta unsaturated aldehydes as sources of toxicity to activated sludge biomass in polyester manufacturing wastewater. (2010). Water Science and Technology, 61(10), 2449-56. Retrieved from [Link]

  • Simion, A., & Simion, C. (2007). REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. Revue Roumaine de Chimie, 52(11), 1079-1082. Retrieved from [Link]

  • Chemical Compatibility Guide. TriCor Equipment. Retrieved from [Link]

  • Volatilization of Toxic α,β-Unsaturated Aldehydes Compounds During Activated Sludge Treatment of Polyester Manufacturing Industry Wastewater. (2025, December 23). ResearchGate. Retrieved from [Link]

Sources

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